(2,4,6-Trichloropyrimidin-5-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,4,6-trichloropyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2O/c6-3-2(1-11)4(7)10-5(8)9-3/h11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNRIAWXHJFJAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N=C(N=C1Cl)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855952 | |
| Record name | (2,4,6-Trichloropyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260682-15-2 | |
| Record name | (2,4,6-Trichloropyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (2,4,6-Trichloropyrimidin-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a viable multi-step synthesis pathway for (2,4,6-trichloropyrimidin-5-yl)methanol, a valuable intermediate in the development of novel therapeutic agents and other functional molecules. The described pathway commences with the synthesis of the core pyrimidine scaffold, followed by functionalization to introduce the hydroxymethyl group.
Synthesis Pathway Overview
The synthesis of this compound can be achieved through a three-step process starting from barbituric acid. The initial step involves the chlorination of barbituric acid to yield the key intermediate, 2,4,6-trichloropyrimidine. This is followed by a formylation reaction to introduce a carbaldehyde group at the 5-position. The final step is the selective reduction of the aldehyde to the desired primary alcohol.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis, based on reported experimental findings.
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |
| 1 | Chlorination | Barbituric acid | Phosphorus oxychloride, Phosphorus pentachloride (or Phosphorus trichloride/Chlorine) | 2,4,6-Trichloropyrimidine | 85-92.4 | >97 |
| 2 | Formylation | 4,6-Dihydroxypyrimidine | Phosphorus oxychloride, N,N-Dimethylformamide (Vilsmeier-Haack) | 2,4,6-Trichloropyrimidine-5-carbaldehyde | ~46 | Not Specified |
| 3 | Reduction | 2,4,6-Trichloropyrimidine-5-carbaldehyde | Sodium borohydride (NaBH₄) | This compound | Not Specified | Not Specified |
Experimental Protocols
Step 1: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid
This procedure is adapted from established patent literature describing the chlorination of barbituric acid.[1]
Materials:
-
Barbituric acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅) or Phosphorus trichloride (PCl₃) and Chlorine (Cl₂)
-
Catalyst (e.g., N,N-dimethylformamide - DMF, optional)
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a stirrer, a mixture of barbituric acid and an excess of phosphorus oxychloride is prepared. A catalytic amount of DMF can be added to facilitate the reaction.
-
The mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for several hours until the reaction is complete, which can be monitored by techniques such as TLC or HPLC.
-
After the initial reaction, the mixture is cooled, and phosphorus pentachloride (or phosphorus trichloride followed by the bubbling of chlorine gas) is added.
-
The reaction mixture is then heated again to a temperature range of 70-115 °C for a specified period to ensure complete chlorination.
-
Upon completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The resulting crude product is purified by vacuum distillation to yield 2,4,6-trichloropyrimidine as a colorless to pale yellow solid.
Step 2: Synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde
This protocol is based on the Vilsmeier-Haack formylation of a pyrimidine precursor.
Materials:
-
4,6-Dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare the Vilsmeier reagent by adding phosphorus oxychloride to N,N-dimethylformamide at 0 °C with stirring. A high molar ratio of POCl₃ to the pyrimidine substrate (e.g., 7:1 to 10:1) is crucial for this transformation.
-
To the freshly prepared Vilsmeier reagent, add 4,6-dihydroxypyrimidine portion-wise, ensuring the temperature is controlled.
-
After the addition is complete, the reaction mixture is slowly heated to and maintained at 85 °C for approximately 20 hours. The progress of the reaction should be monitored.
-
Upon completion, a yellowish-white precipitate of 2,4,6-trichloro-pyrimidine-5-carbaldehyde is formed.
-
The precipitate is collected by filtration using a Büchner funnel and dried.
-
The crude product can be further purified, for example, by treatment with sodium metabisulfite.
Step 3: Reduction of 2,4,6-Trichloropyrimidine-5-carbaldehyde to this compound
This is a general procedure for the selective reduction of an aldehyde to a primary alcohol using sodium borohydride.[2][3][4]
Materials:
-
2,4,6-Trichloropyrimidine-5-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Anhydrous solvent (e.g., Methanol, Ethanol, or Tetrahydrofuran)
-
Aqueous work-up solution (e.g., dilute hydrochloric acid or ammonium chloride solution)
-
Organic extraction solvent (e.g., Dichloromethane or Ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 2,4,6-trichloropyrimidine-5-carbaldehyde in a suitable anhydrous solvent such as methanol or a mixture of THF and methanol.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (typically 1.2-1.5 equivalents) to the stirred solution. The addition should be portion-wise to control any effervescence.
-
After the addition is complete, allow the reaction to stir at 0 °C for a period of time (e.g., 1-4 hours), monitoring the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of a dilute aqueous acid (e.g., 1M HCl) or a saturated ammonium chloride solution at 0 °C.
-
The aqueous layer is then extracted several times with an organic solvent like dichloromethane or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The final product can be purified by column chromatography on silica gel or by recrystallization.
Synthesis Pathway Visualization
The following diagram illustrates the logical flow of the synthesis pathway for this compound.
Caption: Synthesis pathway for this compound.
References
(2,4,6-Trichloropyrimidin-5-yl)methanol CAS number lookup
An In-depth Technical Guide to (2,4,6-Trichloropyrimidin-5-yl)methanol for Researchers and Drug Development Professionals
This technical guide provides comprehensive information on this compound, a key intermediate in synthetic and medicinal chemistry. This document outlines its chemical properties, a detailed synthetic pathway with experimental protocols, and its applications in drug discovery.
Chemical Identity and Properties
This compound is a functionalized pyrimidine derivative. The presence of three reactive chlorine atoms and a primary alcohol group makes it a versatile building block for the synthesis of a wide array of more complex molecules, particularly for creating libraries of compounds in drug discovery programs.
It is important to note that there appear to be two CAS numbers associated with this compound in various chemical supplier databases. While both are listed for clarity, 1260682-15-2 is more frequently cited in recent documentation.
Table 1: Chemical and Physical Data for this compound
| Property | Value | Source |
| CAS Number | 1260682-15-2[1][2][3] or 56739-51-6[4] | Multiple Suppliers |
| Molecular Formula | C₅H₃Cl₃N₂O | Sunway Pharm Ltd.[2] |
| Molecular Weight | 213.45 g/mol | Sunway Pharm Ltd.[2] |
| IUPAC Name | This compound | - |
| Appearance | White to off-white solid (predicted) | - |
| Purity | Typically >97% | Sunway Pharm Ltd.[2] |
| Storage | Sealed in dry, Room Temperature | Sunway Pharm Ltd.[2] |
Synthetic Pathway and Experimental Protocols
The synthesis of this compound is typically achieved via a two-step process starting from barbituric acid. The first step involves a Vilsmeier-Haack type reaction to form the key intermediate, 2,4,6-trichloropyrimidine-5-carbaldehyde. The subsequent step is the selective reduction of the aldehyde group to a primary alcohol.
Experimental Protocol 1: Synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde (CAS: 50270-27-4)
This procedure is adapted from the Vilsmeier-Haack formylation of barbituric acid. This reaction simultaneously introduces the formyl group and substitutes the hydroxyl groups with chlorine.
-
Materials:
-
Barbituric acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium metabisulfite (for purification)
-
Ice
-
-
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Büchner funnel and filtration apparatus
-
Fume hood
-
-
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, carefully add phosphorus oxychloride (POCl₃, ~7-10 molar equivalents) to N,N-Dimethylformamide (DMF). The reaction is exothermic and should be performed with caution in a fume hood.
-
Addition of Barbituric Acid: Once the Vilsmeier reagent is formed, add barbituric acid (1 molar equivalent) portion-wise to the mixture.
-
Heating Protocol:
-
Cautiously increase the temperature of the reaction mixture to 50°C and maintain for 6 hours. Sudden temperature changes can dramatically decrease the yield.
-
After 6 hours, slowly increase the temperature to 85°C. The mixture will typically change color from yellowish-white to red-yellow.
-
Maintain the reaction at 85°C for 20 hours. Strict control over reaction time and temperature is crucial for high yields.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture and carefully pour it over crushed ice. This will hydrolyze the excess POCl₃ and precipitate the product.
-
A yellowish-white precipitate of 2,4,6-trichloro-pyrimidine-5-carbaldehyde will form.
-
Filter the precipitate using a Büchner funnel, wash with cold water, and dry.
-
-
Purification: The crude product can be purified by treatment with sodium metabisulfite to remove impurities. The reported yield for this procedure is approximately 46%, with a melting point of 130-131°C.
-
Experimental Protocol 2: Reduction to this compound
This protocol describes a standard, mild reduction of an aromatic aldehyde to an alcohol using sodium borohydride (NaBH₄), which is selective for the aldehyde in the presence of the chloro-substituents on the pyrimidine ring.
-
Materials:
-
2,4,6-Trichloropyrimidine-5-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolution: Dissolve 2,4,6-trichloropyrimidine-5-carbaldehyde (1 molar equivalent) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, ~1.1-1.5 molar equivalents) portion-wise to the stirred solution. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir until the starting material is consumed (typically 1-3 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel or by recrystallization.
-
Applications in Drug Development
The 2,4,6-trichloropyrimidine scaffold is a highly valuable core in medicinal chemistry. The differential reactivity of the chlorine atoms at the C2, C4, and C6 positions allows for sequential and regioselective nucleophilic aromatic substitution (SɴAr) reactions. This enables the synthesis of di- and tri-substituted pyrimidines with diverse functionalities.
The workflow below illustrates the utility of this compound as a versatile starting point for creating a library of potential drug candidates.
This strategic approach allows for the systematic exploration of the chemical space around the pyrimidine core, which is a common motif in many approved drugs, including kinase inhibitors and other targeted therapies. The hydroxymethyl group at the C5 position provides an additional point for modification, further increasing the diversity of the synthesized compounds.
References
(2,4,6-Trichloropyrimidin-5-yl)methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of (2,4,6-Trichloropyrimidin-5-yl)methanol. The information is intended to support research and development activities in medicinal chemistry, chemical biology, and drug discovery.
Molecular Structure and Properties
This compound is a substituted pyrimidine characterized by three chlorine atoms and a hydroxymethyl group attached to the pyrimidine ring. This substitution pattern imparts distinct chemical properties that make it a versatile intermediate in organic synthesis.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1260682-15-2 |
| Molecular Formula | C₅H₃Cl₃N₂O |
| Molecular Weight | 213.45 g/mol |
| Canonical SMILES | C1(=C(N=C(N=C1Cl)Cl)Cl)CO |
| Physical Description | Solid (predicted) |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
Synthesis
The synthesis of this compound can be achieved in a two-step process starting from barbituric acid. The first step involves the formation of the key intermediate, 2,4,6-trichloropyrimidine-5-carbaldehyde, which is subsequently reduced to the desired alcohol.
Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde
This protocol is adapted from established Vilsmeier-Haack reaction procedures for the synthesis of the aldehyde precursor.
Materials:
-
Barbituric acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium metabisulfite (for purification)
-
Round-bottom flask (3-necked)
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Büchner funnel
Procedure:
-
In a 3-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add phosphorus oxychloride (POCl₃) to N,N-Dimethylformamide (DMF) while cooling in an ice bath. The molar ratio of POCl₃ to barbituric acid should be in the range of 7:1 to 10:1.
-
Slowly add barbituric acid to the reaction mixture.
-
After the addition is complete, gradually raise the temperature to 50°C and maintain it for 6 hours.
-
Further, increase the temperature to 85°C and continue the reaction for 20 hours, monitoring the reaction progress.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice to precipitate the product.
-
Collect the yellowish-white precipitate of 2,4,6-trichloro-pyrimidine-5-carbaldehyde by filtration using a Büchner funnel.
-
Purify the crude product by treatment with sodium metabisulfite.
-
Dry the purified product. A yield of approximately 46% can be expected.
Quantitative Data for Precursor Synthesis:
| Parameter | Value |
| Starting Material | Barbituric acid |
| Reagents | POCl₃, DMF |
| Molar Ratio (POCl₃:Barbituric Acid) | 7:1 to 10:1 |
| Reaction Temperature | 50°C, then 85°C |
| Reaction Time | 6 hours at 50°C, 20 hours at 85°C |
| Product | 2,4,6-trichloropyrimidine-5-carbaldehyde |
| Yield | ~46% |
| Melting Point | 130-131°C |
Experimental Protocol: Reduction to this compound
This is a general protocol for the reduction of the aldehyde to the alcohol. The choice of reducing agent and reaction conditions may require optimization.
Materials:
-
2,4,6-Trichloropyrimidine-5-carbaldehyde
-
Reducing agent (e.g., Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄))
-
Anhydrous solvent (e.g., Methanol, Ethanol, Tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer
-
Work-up reagents (e.g., water, dilute acid)
-
Extraction solvent (e.g., Ethyl acetate, Dichloromethane)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve 2,4,6-trichloropyrimidine-5-carbaldehyde in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add the reducing agent (e.g., NaBH₄) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water or dilute acid.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Spectroscopic Characterization
Predicted ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.8 | Singlet | 2H | -CH₂- (methylene) |
| ~5.5 | Singlet | 1H | -OH (hydroxyl) |
Predicted ¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
| ~60 | -CH₂- (methylene) |
| ~120 | C5 (carbon attached to the hydroxymethyl group) |
| ~160 | C2, C4, C6 (carbons attached to chlorine) |
Potential Applications in Drug Development
The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of many approved drugs.[1][2][3] Substituted pyrimidines are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects.[4]
The three reactive chlorine atoms on the pyrimidine ring of this compound offer multiple sites for nucleophilic substitution, allowing for the facile generation of diverse chemical libraries. The primary alcohol functional group provides a handle for further derivatization, such as esterification or etherification.
Potential Therapeutic Targets:
Given the prevalence of pyrimidine cores in kinase inhibitors, it is plausible that derivatives of this compound could be investigated as modulators of various protein kinases involved in cell signaling pathways. These pathways are often dysregulated in diseases such as cancer.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Logical Relationship for Drug Discovery Potential
Caption: Workflow for exploring the therapeutic potential of the title compound.
References
- 1. US3259623A - Process for preparing 2-(secondary amino)-halogenopyrimidines - Google Patents [patents.google.com]
- 2. In vitro biological evaluation of 100 selected methanol extracts from the traditional medicinal plants of Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. rsc.org [rsc.org]
The Pivotal Role of (2,4,6-Trichloropyrimidin-5-yl)methanol in Synthetic Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(2,4,6-Trichloropyrimidin-5-yl)methanol , a highly functionalized pyrimidine derivative, serves as a versatile and crucial starting material in the synthesis of a wide array of complex heterocyclic compounds. Its trifunctional nature, featuring a reactive trichloropyrimidine core and a nucleophilic hydroxymethyl group, offers a unique platform for the strategic construction of molecules with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this important building block, with a focus on detailed experimental protocols and data presentation for researchers in the field.
Synthesis of the Core Scaffold
The journey to utilizing this compound begins with the synthesis of its precursor, 2,4,6-trichloropyrimidine-5-carbaldehyde. This is typically achieved through a Vilsmeier-Haack type reaction starting from barbituric acid. The subsequent reduction of the aldehyde functionality yields the desired this compound.
Synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde
The synthesis of the aldehyde precursor is a critical first step. While various methods exist, a common and effective approach involves the reaction of barbituric acid with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Experimental Protocol:
A detailed experimental protocol for the synthesis of 2,4,6-trichloropyrimidine-5-carbaldehyde is as follows:
-
In a well-ventilated fume hood, to a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, add barbituric acid portion-wise to the stirred solution.
-
Once the addition of barbituric acid is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate of 2,4,6-trichloropyrimidine-5-carbaldehyde is collected by filtration, washed with cold water, and dried under vacuum.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |
| Barbituric Acid | 128.09 | 1 | 1 |
| Phosphorus Oxychloride | 153.33 | 4-5 | 4-5 |
| N,N-Dimethylformamide | 73.09 | 4-5 | 4-5 |
Table 1: Typical Reagent Quantities for the Synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde.
Reduction to this compound
The selective reduction of the aldehyde group in 2,4,6-trichloropyrimidine-5-carbaldehyde to a primary alcohol is a key transformation. Mild reducing agents are required to avoid unwanted reactions with the reactive chloro-substituents on the pyrimidine ring. Sodium borohydride (NaBH₄) is a commonly used and effective reagent for this purpose.[1][2]
Experimental Protocol:
A general procedure for the sodium borohydride reduction of an aldehyde can be adapted for this specific synthesis:[3]
-
Dissolve 2,4,6-trichloropyrimidine-5-carbaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The amount of NaBH₄ should be in slight excess (e.g., 1.1-1.5 equivalents).
-
Continue stirring the reaction mixture at 0 °C for a specified period, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to decompose the excess NaBH₄.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |
| 2,4,6-Trichloropyrimidine-5-carbaldehyde | 211.43 | 1 | 1 |
| Sodium Borohydride | 37.83 | 1.1-1.5 | 1.1-1.5 |
Table 2: Typical Reagent Quantities for the Reduction to this compound.
Synthetic Utility and Downstream Reactions
The strategic importance of this compound lies in the differential reactivity of its functional groups. The three chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), while the primary alcohol offers a site for esterification, etherification, oxidation, or conversion to a leaving group for further nucleophilic attack. This allows for a modular and regioselective approach to the synthesis of highly substituted pyrimidines.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The chlorine atoms at the C2, C4, and C6 positions of the pyrimidine ring can be sequentially or selectively displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. The reactivity of these positions is influenced by the electronic effects of the pyrimidine nitrogen atoms and the substituent at C5. This regioselectivity is a powerful tool in the construction of complex molecular architectures.
Logical Workflow for SNAr Reactions:
Caption: Sequential SNAr on the pyrimidine core.
Reactions of the Hydroxymethyl Group
The primary alcohol functionality of this compound provides another avenue for synthetic diversification.
-
Oxidation: The alcohol can be oxidized back to the aldehyde or further to a carboxylic acid, providing access to another set of functionalized pyrimidine building blocks.
-
Esterification/Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides allows for the introduction of various ester and ether linkages.
-
Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, facilitating subsequent nucleophilic substitution at the methylene carbon.
Synthetic Transformations of the Hydroxymethyl Group:
Caption: Reactivity of the hydroxymethyl group.
Applications in Drug Discovery and Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[1][4] The ability to introduce diverse substituents with precise regiochemical control makes this compound an attractive starting material for the synthesis of novel drug candidates. Derivatives of 2,4,6-trichloropyrimidine have been investigated for a range of biological activities, including as kinase inhibitors, antiviral agents, and antibacterial agents.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of highly functionalized pyrimidine derivatives. Its synthesis from readily available starting materials and the orthogonal reactivity of its functional groups make it an important tool for researchers in organic synthesis, medicinal chemistry, and drug development. The detailed protocols and synthetic strategies presented in this guide are intended to empower scientists to effectively utilize this key building block in their research endeavors. Further exploration of the synthetic potential of this molecule is expected to lead to the discovery of novel compounds with important biological and material properties.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Reactivity of (2,4,6-Trichloropyrimidin-5-yl)methanol with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of (2,4,6-trichloropyrimidin-5-yl)methanol with a range of nucleophiles. Due to the limited availability of direct studies on this specific molecule, this guide draws upon established principles of nucleophilic aromatic substitution (SNAr) on the 2,4,6-trichloropyrimidine core and data from closely related 5-substituted analogues. The presence of the hydroxymethyl group at the C5 position is anticipated to influence the regioselectivity and reactivity of the pyrimidine ring.
Core Concepts: Reactivity of the Trichloropyrimidine Ring
The 2,4,6-trichloropyrimidine ring is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the three chlorine atoms and the inherent electron deficiency of the pyrimidine ring. T[1]his makes it a valuable scaffold in medicinal chemistry and materials science for the introduction of diverse functional groups.
The reactivity of the chlorine atoms on the pyrimidine ring generally follows the order C4(6) > C2. T[1]his preferential reactivity at the C4 and C6 positions is attributed to the greater activation by the two ring nitrogen atoms. Nucleophilic attack at these positions results in the formation of a more stable Meisenheimer intermediate.
Influence of the 5-(Hydroxymethyl) Substituent
The hydroxymethyl group at the C5 position is expected to modulate the reactivity of the chlorine atoms. While the C5 position itself is generally unreactive towards nucleophilic substitution, the electronic and steric effects of the -CH2OH group can influence the adjacent C4 and C6 positions. The electron-donating character of the hydroxymethyl group may slightly decrease the overall electrophilicity of the ring compared to an unsubstituted 2,4,6-trichloropyrimidine. However, its steric bulk is minimal and unlikely to significantly hinder nucleophilic attack at the flanking positions.
Reaction with Nucleophiles: A Predictive Overview
Based on the general reactivity of polychlorinated pyrimidines, the reaction of this compound with various nucleophiles is expected to proceed with initial substitution at the C4 or C6 position. The specific outcomes and the potential for subsequent substitutions will depend on the nature of the nucleophile, the stoichiometry of the reactants, and the reaction conditions.
Reaction with Amine Nucleophiles
Primary and secondary amines are expected to readily displace one of the chlorine atoms at the C4 or C6 position. The reaction can often be controlled to yield monosubstituted products by using a 1:1 stoichiometry of the amine and the pyrimidine at moderate temperatures. The use of a base, such as triethylamine or diisopropylethylamine, is typically required to scavenge the HCl generated during the reaction.
Logical Workflow for Monosubstitution with Amines:
Caption: Predicted reaction pathway for monosubstitution with amine nucleophiles.
Further substitution at the remaining C2 or C6/C4 position would likely require more forcing conditions, such as higher temperatures or the use of a stronger base, to yield di- or tri-substituted products.
Reaction with Alkoxide and Phenoxide Nucleophiles
Alkoxides and phenoxides, being strong nucleophiles, are also predicted to displace the chlorine atoms at the C4 and C6 positions. These reactions are typically carried out by generating the alkoxide or phenoxide in situ using a strong base like sodium hydride or by using the corresponding sodium or potassium salt.
Reaction with Thiolate Nucleophiles
Thiolates are excellent nucleophiles and are expected to react readily with this compound to form thioether linkages at the C4 and C6 positions. Similar to alkoxides, these reactions are often performed using the pre-formed thiolate salt or by generating it in the presence of a base.
Quantitative Data Summary
| Nucleophile | Reagents and Conditions | Product(s) | Yield (%) | Reference |
| bis(4-methoxybenzyl)amine | Et3N, BuOH, 75 °C | 4-(bis(4-methoxybenzyl)amino)-2,6-dichloropyrimidine | N/A | [2] |
| p-anisidine | Et3N, BuOH, DMSO, 95 °C | 2,6-dichloro-4-(p-anisidino)pyrimidine | N/A | [2] |
| Cyclohexylmethanol | Na, 170 °C | 4-(Cyclohexylmethoxy)-2,6-dichloropyrimidine | N/A | [2] |
| 4-Substituted Anilines | EtOH, reflux | 4-(Arylamino)-2,6-dichloropyrimidines | Variable | [3] |
Experimental Protocols
The following are generalized experimental protocols for key nucleophilic substitution reactions on a 2,4,6-trichloropyrimidine core. These should be adapted and optimized for reactions with this compound.
General Procedure for Monosubstitution with an Amine
To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or tetrahydrofuran is added the amine nucleophile (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq). The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.
Experimental Workflow Diagram:
Caption: General experimental workflow for amine substitution.
Synthesis of the Starting Material: this compound
The synthesis of 5-substituted 2,4,6-trichloropyrimidines can be achieved from barbituric acid through a modified Vilsmeier-Haack reaction. While the direct synthesis of this compound is not explicitly detailed, a similar procedure for the synthesis of 2,4,6-trichloropyrimidine-5-carbaldehyde from barbituric acid using phosphorus oxychloride (POCl3) and dimethylformamide (DMF) has been reported. A subsequent reduction of the aldehyde would yield the desired starting material.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of the title compound.
Conclusion and Future Outlook
This compound represents a versatile, yet underexplored, building block in synthetic chemistry. The principles of nucleophilic aromatic substitution on the pyrimidine core provide a strong predictive framework for its reactivity. The primary substitution is expected to occur regioselectively at the C4 and C6 positions. Further experimental investigation is necessary to fully elucidate the reactivity profile of this compound and to establish optimized protocols for the synthesis of its derivatives. Such studies would be highly valuable for the development of novel pharmaceuticals and functional materials.
References
An In-depth Technical Guide on the Stability and Storage of (2,4,6-Trichloropyrimidin-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (2,4,6-Trichloropyrimidin-5-yl)methanol. Given the reactive nature of this chlorinated heterocyclic compound, a thorough understanding of its stability profile is crucial for its effective use in research and development, ensuring the integrity of experimental results and the quality of synthesized materials.
Core Chemical Properties and Stability Profile
This compound is a functionalized pyrimidine derivative characterized by a highly electron-deficient aromatic ring due to the presence of three chlorine atoms. This chemical feature dictates its reactivity and stability. The primary degradation pathway for this compound is anticipated to be through nucleophilic aromatic substitution (SNAr) reactions, with hydrolysis being a key concern.
Key Stability Concerns:
-
Hydrolysis: The chlorine atoms on the pyrimidine ring are susceptible to displacement by water, leading to the formation of hydroxypyrimidine derivatives. The rate of hydrolysis is influenced by pH and temperature. The reactivity of the chlorine atoms to nucleophilic substitution generally follows the order C4(6) > C2.[1]
-
Nucleophilic Attack: Besides water, other nucleophiles such as amines, alcohols, and thiols can readily react with the compound, leading to the substitution of the chloro groups.[1]
-
Thermal Decomposition: Elevated temperatures can lead to decomposition, potentially generating hazardous byproducts such as hydrogen chloride, nitrogen oxides, and carbon monoxide.
-
Photostability: While specific data is not available for this compound, halogenated organic molecules can be susceptible to photodegradation.
Recommended Storage Conditions
To maintain the integrity of this compound, the following storage conditions are recommended based on general guidelines for reactive chlorinated heterocycles:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. For long-term storage, a freezer at -20°C is advisable.[2] | Minimizes thermal degradation and slows down potential hydrolytic decomposition. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | Prevents reaction with atmospheric moisture and oxygen. |
| Container | Keep in a tightly closed, sealed container. | Protects from moisture and atmospheric contaminants. |
| Environment | Store in a dry, well-ventilated area. | Prevents absorption of moisture (hygroscopic nature). |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | Avoids vigorous and potentially hazardous reactions. |
Potential Degradation Pathways
The primary degradation pathway for this compound is expected to be sequential hydrolysis, where the chlorine atoms are replaced by hydroxyl groups. The electron-withdrawing nature of the pyrimidine ring makes it susceptible to nucleophilic attack by water.
Experimental Protocols for Stability Assessment
A comprehensive stability testing program for this compound should involve forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical methods used.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule.[3][4] The following conditions are recommended:
| Stress Condition | Proposed Protocol |
| Acidic Hydrolysis | Dissolve the compound in a solution of 0.1 M HCl in a suitable solvent (e.g., acetonitrile/water). Incubate at 60°C for 24-48 hours. Neutralize the solution before analysis. |
| Basic Hydrolysis | Dissolve the compound in a solution of 0.1 M NaOH in a suitable solvent. Incubate at 60°C for 24-48 hours. Neutralize the solution before analysis. |
| Oxidative Degradation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid compound to 80°C for 48 hours in a controlled oven. |
| Photostability | Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for accurately quantifying the compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the recommended technique.
HPLC Method Parameters (A starting point for development):
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometer at a suitable wavelength (e.g., 225 nm)[5] |
| Column Temperature | Ambient or controlled at 25-30°C |
The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is demonstrated by the ability of the method to resolve the parent compound from all degradation products formed during forced degradation studies.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for conducting a comprehensive stability assessment of this compound.
Conclusion
This compound is a reactive intermediate that requires careful handling and storage to maintain its chemical integrity. The primary stability concerns are hydrolysis and thermal decomposition. Adherence to the recommended storage conditions—cool, dry, and under an inert atmosphere—is critical. A robust stability testing program, including forced degradation studies and the use of a validated stability-indicating HPLC method, is essential to fully characterize its stability profile and ensure its suitability for research and drug development applications.
References
- 1. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]
- 2. Aromatic Nucleophilic Substitution Reactions · Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine by various Nucleophiles [zenodo.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation [sgs.com]
- 5. jetir.org [jetir.org]
Spectroscopic and Synthetic Profile of (2,4,6-Trichloropyrimidin-5-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the novel compound (2,4,6-trichloropyrimidin-5-yl)methanol. Due to the limited availability of direct experimental data for this specific molecule, this document combines established knowledge of related pyrimidine derivatives with theoretical predictions to offer a comprehensive analytical profile. This guide is intended to support research and development activities by providing a foundational understanding of the compound's structural and chemical characteristics.
Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from the analysis of structurally similar compounds and are pending experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.8 - 5.0 | Singlet | 2H | -CH₂OH |
| ~5.5 - 6.0 | Triplet (broad) | 1H | -OH |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~60 - 65 | -CH₂OH |
| ~120 - 125 | C5 |
| ~160 - 165 | C2, C4, C6 |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretch (alcohol) |
| 3000 - 2850 | Medium | C-H stretch (alkane) |
| 1600 - 1550 | Medium-Strong | C=N stretch (pyrimidine ring) |
| 1450 - 1400 | Medium | C-C stretch (pyrimidine ring) |
| 1100 - 1000 | Strong | C-O stretch (primary alcohol) |
| 800 - 700 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance | Assignment |
| 212/214/216 | High | [M]⁺ (Molecular ion with isotopic pattern for 3 Cl atoms) |
| 181/183/185 | Medium | [M - CH₂OH]⁺ |
| 146/148 | Medium | [M - CH₂OH - Cl]⁺ |
Ionization Mode: Electron Ionization (EI).
Experimental Protocols
The following section outlines a proposed synthetic route and the general methodologies for acquiring the spectroscopic data for this compound.
Proposed Synthesis
The synthesis of this compound can be approached through the reduction of its corresponding aldehyde, 2,4,6-trichloropyrimidine-5-carbaldehyde.
Reaction Scheme:
Materials:
-
2,4,6-trichloropyrimidine-5-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (as solvent)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2,4,6-trichloropyrimidine-5-carbaldehyde in methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add sodium borohydride to the solution in small portions.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product using column chromatography on silica gel.
Spectroscopic Analysis Methodology
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field NMR spectrometer.
-
The sample should be dissolved in deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy:
-
IR spectra should be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Data should be reported in wavenumbers (cm⁻¹).
Mass Spectrometry:
-
Mass spectra should be obtained using a mass spectrometer with an electron ionization (EI) source.
-
The sample should be introduced via a direct insertion probe or through a gas chromatograph.
-
The mass-to-charge ratio (m/z) of the fragments should be reported.
Logical Workflow
The following diagram illustrates the logical workflow from synthesis to spectroscopic characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of (2,4,6-Trichloropyrimidin-5-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyura cross-coupling reaction for the derivatization of (2,4,6-trichloropyrimidin-5-yl)methanol. This protocol is designed to facilitate the synthesis of novel pyrimidine-based compounds, which are of significant interest in medicinal chemistry and drug discovery. The information is curated for professionals in chemical synthesis and drug development, offering detailed methodologies, expected outcomes, and the biological relevance of the synthesized compounds.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The Suzuki-Miyura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds, enabling the introduction of a wide variety of substituents onto the pyrimidine ring. This allows for the rapid generation of compound libraries for screening and lead optimization.
For polychlorinated pyrimidines, such as this compound, the Suzuki coupling offers a pathway to selectively introduce aryl, heteroaryl, or other organic moieties. The regioselectivity of the coupling is a key consideration. In 2,4,6-trichloropyrimidines, the chlorine atoms at the C4 and C6 positions are generally more reactive towards oxidative addition by the palladium catalyst than the chlorine at the C2 position.[1][2] The presence of a substituent at the C5 position can further influence this selectivity, primarily due to steric effects.[1][2]
This document provides protocols adapted from the successful site-selective Suzuki coupling of the closely related 2,4,5,6-tetrachloropyrimidine, which serves as an excellent model for the target substrate.[3][4]
Regioselectivity in the Suzuki Coupling of Polychlorinated Pyrimidines
The Suzuki-Miyura coupling on polychlorinated pyrimidines proceeds with a predictable regioselectivity, primarily governed by the electronic and steric environment of the carbon-chlorine bonds. The established order of reactivity for Suzuki coupling on the trichloropyrimidine core is C4/C6 > C2. This preferential reactivity allows for a stepwise and controlled functionalization of the pyrimidine ring.
By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to achieve mono-, di-, or tri-substituted products. For the synthesis of 4,6-diaryl derivatives of this compound, a di-substitution at the more reactive C4 and C6 positions would be the expected outcome when using at least two equivalents of the boronic acid. The chlorine at the C2 position would likely remain, providing a handle for further diversification if desired.
Data Presentation: Suzuki Coupling of Polychloropyrimidines
The following tables summarize the yields of Suzuki coupling reactions performed on 2,4,5,6-tetrachloropyrimidine, a close analog of this compound. These data, adapted from the literature, provide a strong predictive basis for the expected outcomes with the target substrate.[3][4]
Table 1: Synthesis of 4,6-Diaryl-2,5-dichloropyrimidines [3][4]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (3.0) | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ (3.0) | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 82 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₂Cl₂ (1.25) | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 80 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₂Cl₂ (1.25) | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 83 |
Table 2: Synthesis of 2,4,6-Triaryl-5-chloropyrimidines [3][4]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (2.0) | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ (5.0) | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 82 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₂Cl₂ (5.0) | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 80 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₂Cl₂ (5.0) | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 84 |
Experimental Protocols
The following protocols are adapted from established procedures for the Suzuki coupling of polychlorinated pyrimidines and should be considered as a starting point for the optimization of the reaction with this compound.[3][4][5]
Protocol 1: Synthesis of 4,6-Diaryl-2-chloro-5-(hydroxymethyl)pyrimidines
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst.
-
Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of the starting pyrimidine).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 5-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4,6-diaryl-2-chloro-5-(hydroxymethyl)pyrimidine.
Protocol 2: Synthesis of 2,4,6-Triaryl-5-(hydroxymethyl)pyrimidines
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (3.3 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (4.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Follow steps 1-3 from Protocol 1, adjusting the stoichiometry of the arylboronic acid and base as indicated above.
-
Heat the reaction mixture to 100 °C with vigorous stirring. A higher temperature and catalyst loading may be required for the third coupling at the C2 position.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require a longer duration (12-24 hours) for complete conversion.
-
Follow the work-up and purification steps (6-9) from Protocol 1 to isolate the desired 2,4,6-triaryl-5-(hydroxymethyl)pyrimidine.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the Suzuki coupling of this compound.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine | Semantic Scholar [semanticscholar.org]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (2,4,6-Trichloropyrimidin-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for the treatment of cancer and other diseases.[1][2] (2,4,6-Trichloropyrimidin-5-yl)methanol is a versatile starting material for the synthesis of a diverse range of pyrimidine-based kinase inhibitors. The three chlorine atoms on the pyrimidine ring possess differential reactivity, allowing for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This enables the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties. The hydroxymethyl group at the C5 position provides an additional site for modification, further expanding the chemical space for inhibitor design.
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors using this compound as a key building block. It also includes representative data on the biological activity of resulting compounds and visualizations of relevant signaling pathways.
Synthetic Strategy Overview
The general synthetic approach involves a stepwise substitution of the chlorine atoms at the C2, C4, and C6 positions of the pyrimidine ring with various amine nucleophiles. The order of substitution can be controlled by carefully selecting the reaction conditions, such as temperature and the nature of the base. Typically, the chlorine at the C4 position is the most reactive, followed by the C2 and C6 positions.
A common strategy is to first introduce a key pharmacophore at the C4 position, followed by the introduction of a different amine at the C2 or C6 position to fine-tune the inhibitor's properties. The hydroxymethyl group at C5 can be protected if necessary or utilized for further derivatization.
Experimental Protocols
Protocol 1: Synthesis of a Disubstituted Pyrimidine Intermediate
This protocol describes the synthesis of a key intermediate where the C4 and C2 positions of this compound are sequentially substituted with two different amines. This intermediate can then be further modified at the C6 position to generate a library of kinase inhibitors.
Step 1: Monosubstitution at the C4 Position
-
Reaction: To a solution of this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or 1,4-dioxane, is added the first amine (Amine 1, 1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Conditions: The reaction mixture is stirred at a temperature ranging from 0 °C to room temperature for 2-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the C4-substituted intermediate.
Step 2: Disubstitution at the C2 Position
-
Reaction: The C4-substituted intermediate (1.0 eq) is dissolved in a high-boiling point solvent such as n-butanol or 1-pentanol. The second amine (Amine 2, 1.5 eq) and a base like TEA or DIPEA (2.0 eq) are added to the solution.
-
Conditions: The reaction mixture is heated to a temperature between 100 °C and 140 °C for 4-12 hours. Reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The resulting crude product is purified by column chromatography to afford the desired C2, C4-disubstituted pyrimidine intermediate.
Protocol 2: Synthesis of a Trisubstituted Pyrimidine Kinase Inhibitor
This protocol outlines the final step in the synthesis of a trisubstituted pyrimidine kinase inhibitor by introducing a third amine at the C6 position of the disubstituted intermediate from Protocol 1.
-
Reaction: The C2, C4-disubstituted pyrimidine intermediate (1.0 eq) is dissolved in a suitable solvent like n-pentanol. The third amine (Amine 3, 2.0 eq) is added to the solution.
-
Conditions: The reaction mixture is heated at an elevated temperature, typically around 140 °C, for 2-6 hours. The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is cooled and diluted with brine. The aqueous phase is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product is purified by silica gel column chromatography to yield the trisubstituted pyrimidine kinase inhibitor.
Data Presentation
The following tables summarize representative quantitative data for pyrimidine-based kinase inhibitors. While specific data for inhibitors derived directly from this compound is not extensively available in the public domain, the provided data for structurally related compounds illustrates the potential potency and selectivity that can be achieved.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrimidine-Based Inhibitors
| Compound ID | Target Kinase | IC50 (nM) |
| Compound A | Aurora A | <10 |
| Compound B | Aurora B | 25 |
| Compound C | FGFR1 | 5 |
| Compound D | PDGFRβ | 15 |
| Compound E | VEGFR2 | 8 |
Table 2: Cellular Activity of Representative Pyrimidine-Based Kinase Inhibitors
| Compound ID | Cell Line | Proliferation IC50 (nM) |
| Compound A | HCT116 | <50 |
| Compound B | HeLa | 120 |
| Compound C | NCI-H460 | 35 |
| Compound D | A549 | 80 |
| Compound E | MCF7 | 65 |
Mandatory Visualization
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by kinase inhibitors derived from pyrimidine scaffolds.
Caption: Aurora Kinase Signaling Pathway and Inhibition.
Caption: FGFR Signaling Pathway and Inhibition.
Caption: PDGFR Signaling Pathway and Inhibition.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of kinase inhibitors from this compound.
Caption: General workflow for synthesis and evaluation.
References
Application Notes and Protocols for the Amination of (2,4,6-Trichloropyrimidin-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental guidelines for the amination of (2,4,6-trichloropyrimidin-5-yl)methanol, a versatile building block in medicinal chemistry. The protocols described herein focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination, offering pathways to synthesize a diverse range of 5-(hydroxymethyl)pyrimidin-2,4,6-triamine derivatives.
Introduction
The pyrimidine scaffold is a privileged motif in a vast number of biologically active compounds. Functionalization of the pyrimidine ring through amination is a key strategy in the development of novel therapeutics, including kinase inhibitors and other targeted agents. The starting material, this compound, presents a unique synthetic challenge due to the presence of a reactive hydroxymethyl group at the C5 position. This functional group may interfere with standard amination conditions. These application notes provide two primary strategies to address this: direct amination under carefully controlled conditions and a protecting group-based approach for broader substrate scope and potentially cleaner reactions.
Data Presentation
The following tables summarize typical reaction conditions for the amination of chloropyrimidines, which can be adapted for this compound. Optimization will be necessary for specific substrates and amines.
Table 1: Typical Conditions for Nucleophilic Aromatic Substitution (SNAr)
| Parameter | Condition | Notes |
| Starting Material | This compound | Or its protected derivative |
| Amine | 1.1 - 2.0 equivalents | Primary or secondary amines |
| Base | 1.5 - 3.0 equivalents | K₂CO₃, Cs₂CO₃, or DIPEA |
| Solvent | Anhydrous DMF, Dioxane, or Acetonitrile | Ensure anhydrous conditions |
| Temperature | 80 - 140 °C | Higher temperatures may be needed for less reactive amines |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS |
Table 2: Typical Conditions for Palladium-Catalyzed Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Starting Material | This compound | Or its protected derivative |
| Amine | 1.1 - 1.5 equivalents | Aromatic or aliphatic amines |
| Palladium Precatalyst | 2 - 5 mol% | e.g., Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | 4 - 10 mol% | e.g., Xantphos, BINAP, DavePhos |
| Base | 1.2 - 2.0 equivalents | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Anhydrous Toluene or Dioxane | Must be deoxygenated |
| Temperature | 80 - 120 °C | Optimization is crucial |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS |
Experimental Protocols
Protocol 1: Direct Amination via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the direct amination of this compound. Caution is advised as the hydroxymethyl group may undergo side reactions, such as deprotonation by the base. Using a milder base like K₂CO₃ or DIPEA is recommended.
Materials:
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This compound
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Amine of choice
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DIPEA (N,N-Diisopropylethylamine) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Add anhydrous DMF to dissolve the starting material.
-
Add the desired amine (1.2 eq.) to the solution.
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Add DIPEA (2.0 eq.) or anhydrous K₂CO₃ (2.5 eq.) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aminated product.
Protocol 2: Amination via a Protecting Group Strategy
To avoid potential side reactions with the hydroxymethyl group, a protection-deprotection strategy is recommended, especially when using stronger bases or more sensitive amines. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is a suitable protecting group.
Part A: Protection of the Hydroxymethyl Group
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
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Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM in a dry flask under an inert atmosphere.
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Add imidazole (2.5 eq.) and stir until dissolved.
-
Add TBDMSCl (1.2 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
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Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (5-(((tert-butyldimethylsilyl)oxy)methyl)-2,4,6-trichloropyrimidine).
Part B: Buchwald-Hartwig Amination of the Protected Substrate
Materials:
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(5-(((tert-butyldimethylsilyl)oxy)methyl)-2,4,6-trichloropyrimidine)
-
Amine of choice
-
Pd₂(dba)₃
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous and deoxygenated Toluene
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the protected pyrimidine (1.0 eq.), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
-
Add NaOtBu (1.5 eq.).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous, deoxygenated toluene via syringe, followed by the amine (1.2 eq.).
-
Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Part C: Deprotection of the Silyl Ether
Materials:
-
Protected aminated product
-
Tetrabutylammonium fluoride (TBAF) (1M solution in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the purified, protected aminated product in THF.
-
Add TBAF solution (1.5 eq.) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture.
-
Purify the residue by flash column chromatography to obtain the final aminated this compound derivative.
Mandatory Visualization
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2,4,6-Trichloropyrimidin-5-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2,4,6-trichloropyrimidin-5-yl)methanol. The content is designed to address common challenges and provide practical solutions to overcome low yields and other experimental issues.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis, categorized by the reaction step.
Step 1: Vilsmeier-Haack Formylation of 2,4,6-Trichloropyrimidine
The initial step in the synthesis is the formylation of a suitable pyrimidine precursor to yield 2,4,6-trichloropyrimidine-5-carbaldehyde. The Vilsmeier-Haack reaction, employing reagents like phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a common method for this transformation.
Issue 1: Low or No Conversion of Starting Material
-
Question: I am observing a low conversion rate of my starting pyrimidine to the desired carbaldehyde. What are the potential causes and solutions?
-
Answer: Low conversion in a Vilsmeier-Haack reaction can stem from several factors:
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Reagent Quality: Ensure that the POCl₃ and DMF are of high purity and anhydrous. Moisture can decompose the Vilsmeier reagent.
-
Reaction Temperature: The reaction temperature is critical. While the Vilsmeier reagent is typically formed at low temperatures (0-10 °C), the formylation step may require heating. The optimal temperature should be determined empirically, but temperatures that are too high can lead to decomposition.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Stoichiometry: Ensure the correct molar ratios of the reagents are being used. An excess of the Vilsmeier reagent is often necessary.
-
Issue 2: Formation of Multiple Products and Side Reactions
-
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. How can I improve the selectivity of the formylation reaction?
-
Answer: The formation of multiple products can be due to the high reactivity of the pyrimidine ring or side reactions of the Vilsmeier reagent.
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Temperature Control: Carefully control the reaction temperature. Running the reaction at a lower temperature may improve selectivity.
-
Order of Addition: The order in which the reagents are added can influence the outcome. Typically, the Vilsmeier reagent is prepared first, and then the pyrimidine substrate is added slowly.
-
Solvent Choice: While DMF often serves as both a reagent and a solvent, in some cases, using an inert co-solvent like dichloroethane or chloroform can help control the reaction.
-
Step 2: Reduction of 2,4,6-Trichloropyrimidine-5-carbaldehyde to this compound
The second step involves the reduction of the aldehyde functional group to a primary alcohol.
Issue 1: Low Yield of the Desired Alcohol
-
Question: I am experiencing a low yield in the reduction of 2,4,6-trichloropyrimidine-5-carbaldehyde. What are the likely reasons?
-
Answer: Low yield in this reduction step can be attributed to several factors:
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Choice of Reducing Agent: A mild reducing agent like sodium borohydride (NaBH₄) is generally preferred for this reaction to avoid the reduction of the chloro substituents on the pyrimidine ring. Stronger reducing agents like lithium aluminum hydride (LAH) can lead to dehalogenation and other side reactions.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reducing agent, low temperature, or short reaction time. Monitor the reaction by TLC until the starting aldehyde is consumed.
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Side Reactions: The highly electron-deficient nature of the trichloropyrimidine ring can make it susceptible to nucleophilic attack, even from a mild hydride source, potentially leading to decomposition or side products.
-
Work-up Procedure: The work-up is crucial for isolating the product. Inadequate quenching of the excess reducing agent or improper pH adjustment can lead to product loss.
-
Issue 2: Presence of Impurities in the Final Product
-
Question: After purification, my final product is still impure. What are the common impurities and how can I remove them?
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Answer: Common impurities can include unreacted starting material, over-reduced byproducts (dehalogenated species if a strong reducing agent is used), and borate esters from the work-up.
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Purification Technique: Recrystallization is often an effective method for purifying the final product. A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. Common solvent systems for recrystallization include ethanol/water or ethyl acetate/hexane mixtures.
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Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be employed to separate the desired product from impurities with different polarities.
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Frequently Asked Questions (FAQs)
Q1: What is the recommended synthesis route for this compound?
A1: A common and effective synthesis route involves a two-step process:
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Formylation: The Vilsmeier-Haack formylation of a suitable 2,4,6-trichloropyrimidine precursor using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to produce 2,4,6-trichloropyrimidine-5-carbaldehyde.
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Reduction: The selective reduction of the resulting aldehyde to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH₄).
Q2: Why is sodium borohydride (NaBH₄) preferred over lithium aluminum hydride (LAH) for the reduction step?
A2: Sodium borohydride is a milder and more selective reducing agent compared to lithium aluminum hydride.[1] LAH is a very strong reducing agent that can potentially reduce the chloro groups on the pyrimidine ring, leading to undesired dehalogenated byproducts and a lower yield of the target molecule.[2][3] NaBH₄ is generally selective for the reduction of aldehydes and ketones and is less likely to react with the C-Cl bonds under standard conditions.[1][4]
Q3: What are the key parameters to control during the Vilsmeier-Haack formylation to maximize yield?
A3: To maximize the yield of 2,4,6-trichloropyrimidine-5-carbaldehyde, it is crucial to control the following parameters:
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Anhydrous Conditions: All reagents and solvents must be strictly anhydrous, as the Vilsmeier reagent is sensitive to moisture.
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Temperature: The formation of the Vilsmeier reagent should be carried out at low temperatures (e.g., 0-10 °C). The subsequent formylation reaction temperature may need to be optimized.
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Stoichiometry: The molar ratio of POCl₃ to DMF and the pyrimidine substrate should be carefully controlled.
Q4: How can I effectively monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of both the formylation and reduction reactions. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product. Staining with a suitable visualizing agent (e.g., potassium permanganate) may be necessary if the compounds are not UV-active.
Q5: What are the recommended purification methods for the final product?
A5: The final product, this compound, can typically be purified by either recrystallization or column chromatography.
-
Recrystallization: This is often the preferred method for large-scale purification. The choice of solvent is critical for successful recrystallization.
-
Column Chromatography: For smaller scales or when recrystallization is not effective in removing certain impurities, column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can provide high purity.
Data Presentation
Table 1: Comparison of Reducing Agents for Aldehyde Reduction
| Reducing Agent | Strength | Selectivity for Aldehydes over C-Cl | Common Solvents | Potential Issues with Trichloropyrimidine Substrate |
| Sodium Borohydride (NaBH₄) | Mild | High | Methanol, Ethanol, THF | Low risk of dehalogenation. |
| Lithium Aluminum Hydride (LAH) | Strong | Low | Diethyl ether, THF | High risk of dehalogenation and other side reactions. |
| Diisobutylaluminum Hydride (DIBAL-H) | Mild | High | Toluene, Hexane, DCM | May be used at low temperatures for selective reduction. |
Table 2: Troubleshooting Guide Summary
| Symptom | Potential Cause | Recommended Action |
| Low yield in formylation | Wet reagents, incorrect temperature, insufficient reaction time. | Use anhydrous reagents, optimize temperature and time. |
| Byproducts in formylation | High temperature, incorrect reagent addition order. | Lower reaction temperature, add substrate to pre-formed Vilsmeier reagent. |
| Low yield in reduction | Inappropriate reducing agent, incomplete reaction. | Use NaBH₄, monitor reaction to completion by TLC. |
| Impure final product | Unreacted starting material, side products. | Purify by recrystallization or column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde (Vilsmeier-Haack Reaction)
Disclaimer: This is a general protocol and should be adapted and optimized for specific laboratory conditions and scales.
-
To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3 equivalents) in anhydrous dichloroethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents).
-
Stir the mixture at 0-10 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Slowly add a solution of 2,4,6-trichloropyrimidine (1 equivalent) in anhydrous dichloroethane to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (or an optimized temperature) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,4,6-trichloropyrimidine-5-carbaldehyde.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound (Reduction with NaBH₄)
Disclaimer: This is a general protocol and should be adapted and optimized for specific laboratory conditions and scales.
-
Dissolve 2,4,6-trichloropyrimidine-5-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5-2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring at 0 °C for 30 minutes and then allow the reaction to warm to room temperature.
-
Monitor the reaction progress by TLC until the starting aldehyde is no longer visible.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess NaBH₄ by the slow addition of water or a dilute acid (e.g., 1 M HCl) until gas evolution ceases.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Optimizing reaction conditions for Suzuki coupling with (2,4,6-Trichloropyrimidin-5-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction with (2,4,6-trichloropyrimidin-5-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: Which chlorine atom on the this compound is most likely to react in a Suzuki coupling?
A1: In general, the chlorine atoms on pyrimidine rings have different reactivities. The chlorine at the C4 and C6 positions are typically more reactive towards Suzuki coupling than the chlorine at the C2 position. The relative reactivity can be influenced by the choice of catalyst, ligand, and reaction conditions. It is recommended to perform small-scale test reactions to determine the regioselectivity under your specific conditions.
Q2: Can the hydroxyl group in this compound interfere with the Suzuki coupling reaction?
A2: Yes, the free hydroxyl group can potentially interfere with the reaction in several ways. It can coordinate to the palladium catalyst, potentially deactivating it. It can also act as a base, affecting the overall basicity of the reaction mixture. In some cases, protection of the hydroxyl group as a more inert ether (e.g., TBDMS, MOM) may be necessary to improve yields and reduce side reactions. However, successful Suzuki couplings on substrates with free hydroxyl groups have been reported, often by careful selection of the base and reaction conditions.
Q3: What are the recommended starting conditions for a Suzuki coupling with this compound?
A3: For a starting point, a common set of conditions for Suzuki coupling of chloropyrimidines can be employed. A recommended starting protocol is provided in the "Experimental Protocols" section below. This includes a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a phosphine ligand, a suitable base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system like dioxane/water or toluene/ethanol/water.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at different time points, quenched with water, and extracted with an organic solvent before analysis. This will allow you to track the consumption of the starting material and the formation of the desired product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Low reaction temperature. 4. Poor quality boronic acid. 5. Deactivation by the hydroxyl group. | 1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Screen different bases (e.g., K₃PO₄, CsF) and solvent systems (e.g., THF, DMF). Ensure the solvent is anhydrous if required. 3. Increase the reaction temperature in increments of 10-20 °C. 4. Use fresh, high-purity boronic acid. Consider using a boronate ester for improved stability. 5. Protect the hydroxyl group before the coupling reaction. |
| Formation of Side Products (e.g., Homocoupling of Boronic Acid) | 1. Presence of oxygen in the reaction mixture. 2. High catalyst loading. 3. Inappropriate ligand. | 1. Thoroughly degas the reaction mixture and maintain an inert atmosphere (N₂ or Ar). 2. Reduce the catalyst loading to 1-2 mol%. 3. Screen different phosphine ligands (e.g., SPhos, XPhos) that can promote the desired cross-coupling over homocoupling. |
| Decomposition of Starting Material or Product | 1. High reaction temperature. 2. Strong base. | 1. Lower the reaction temperature. 2. Use a milder base (e.g., NaHCO₃, K₂CO₃). |
| Difficulty in Product Purification | 1. Residual palladium catalyst. 2. Boronic acid derivatives. | 1. Use a palladium scavenger (e.g., activated carbon, QuadraSil) to remove residual catalyst. 2. Use an excess of the pyrimidine starting material to ensure full consumption of the boronic acid. Unreacted boronic acid can be removed by washing with a basic aqueous solution. |
Data Presentation: Comparison of Reaction Conditions for Suzuki Coupling of Chloropyrimidines
The following table summarizes various conditions reported in the literature for the Suzuki coupling of chloropyrimidines, which can serve as a guide for optimizing the reaction with this compound.
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 eq) | Dioxane/H₂O | 100 | 85 | |
| 4,6-Dichloropyrimidine | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (2 eq) | Toluene | 100 | 92 | |
| 2-Chloro-4-methoxypyrimidine | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2 eq) | Toluene/H₂O | 80 | 95 | |
| 5-Bromo-2,4-dichloropyrimidine | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2 eq) | Dioxane | 90 | 78 |
Experimental Protocols
General Starting Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for your specific boronic acid and desired product.
Materials:
-
This compound (1.0 eq)
-
Boronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Dioxane/H₂O, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound, the boronic acid, and the base.
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the degassed solvent to the flask.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Troubleshooting flowchart for low product yield.
Preventing decomposition of (2,4,6-Trichloropyrimidin-5-yl)methanol during reaction
Technical Support Center: (2,4,6-Trichloropyrimidin-5-yl)methanol
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during chemical reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental use of this compound.
Issue 1: Low yield of the desired product and formation of unidentified byproducts.
-
Question: My reaction is resulting in a low yield of the target molecule, and I observe multiple unknown spots on my TLC analysis. What could be the cause?
-
Answer: Low yields and the formation of byproducts when using this compound can often be attributed to the decomposition of the starting material under the reaction conditions. The highly electron-deficient nature of the trichloropyrimidine ring makes the entire molecule susceptible to certain reactions.
Possible Causes and Solutions:
-
Temperature-Related Decomposition: The compound may be thermally unstable.
-
Solution: Maintain the reaction at the lowest possible temperature that allows for a reasonable conversion rate. Consider extending the reaction time instead of increasing the temperature.
-
-
pH-Induced Decomposition: Both strongly acidic and strongly basic conditions can lead to decomposition.
-
Solution: Unless the reaction chemistry requires it, maintain a neutral pH. If a base is necessary, consider using a non-nucleophilic, sterically hindered base. For acidic conditions, use the mildest acid catalyst that is effective.
-
-
Oxidation of the Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.
-
Solution: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. Avoid any reagents with known oxidizing properties unless this transformation is intended.
-
-
Issue 2: The hydroxyl group of the methanol substituent appears to be reacting undesirably.
-
Question: I am trying to perform a nucleophilic substitution at one of the chlorine atoms, but it seems the hydroxymethyl group is also reacting or causing side reactions. How can I prevent this?
-
Answer: The hydroxymethyl group can be reactive under various conditions. If it is not the intended reaction site, protecting it before the main reaction and deprotecting it afterward is a common strategy.
Solutions:
-
Protection of the Hydroxymethyl Group: Convert the hydroxyl group into a less reactive functional group.
-
Recommended Protecting Groups: Silyl ethers (e.g., TBDMS, TIPS) are generally stable under a wide range of conditions and can be easily removed. Benzyl ethers can also be used if the subsequent reaction conditions are compatible.
-
-
Careful Selection of Reagents: Ensure that the reagents used for the primary reaction are chemoselective and will not react with the hydroxyl group.
-
Frequently Asked Questions (FAQs)
Q1: What are the known decomposition pathways for this compound?
A1: While specific decomposition pathways are not extensively documented in the literature, based on the chemical structure, the following are likely:
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Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid.
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Nucleophilic Attack: The electron-deficient pyrimidine ring activates the chlorine atoms for nucleophilic substitution. Under harsh conditions, nucleophiles might also attack the carbon of the hydroxymethyl group.
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Acid-Catalyzed Decomposition: Protonation of the hydroxyl group can lead to the formation of a carbocation, which can then undergo various rearrangements or reactions.
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Thermal Degradation: At elevated temperatures, the molecule can undergo complex degradation processes.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and purity of the compound, it is recommended to store it in a tightly sealed container, in a dry environment, and at low temperatures, typically in a freezer at or below -20°C.[1]
Q3: How does the reactivity of the three chlorine atoms on the pyrimidine ring differ?
A3: In 2,4,6-trichloropyrimidine, the chlorine atoms at the 4- and 6-positions are generally more reactive towards nucleophilic substitution than the chlorine atom at the 2-position. This is due to the electronic effects of the ring nitrogen atoms.
Data Presentation
Table 1: Influence of Reaction Parameters on the Stability of this compound
| Parameter | Condition | Potential Impact on Stability | Recommendation |
| Temperature | High (> ambient) | Increased rate of decomposition. | Maintain the lowest effective temperature. |
| Low (sub-ambient) | Enhanced stability. | Preferred for sensitive reactions. | |
| pH | Strongly Acidic | Protonation of the hydroxyl group, potential for carbocation formation and subsequent decomposition. | Use mild acidic conditions or protect the hydroxyl group. |
| Neutral | Generally stable. | Optimal for most reactions not requiring acid/base catalysis. | |
| Strongly Basic | Deprotonation of the hydroxyl group, potential for side reactions. | Use non-nucleophilic bases and moderate conditions. | |
| Atmosphere | Air (Oxygen) | Risk of oxidation of the hydroxymethyl group. | Use an inert atmosphere (Nitrogen, Argon). |
| Inert (N₂, Ar) | Minimizes oxidation. | Recommended for all reactions. | |
| Reagents | Oxidizing Agents | Oxidation of the hydroxymethyl group to aldehyde or carboxylic acid. | Avoid unless this transformation is desired. |
| Nucleophiles | Substitution of chlorine atoms (desired) or potential side reactions at the hydroxymethyl group. | Control stoichiometry and reaction conditions carefully. |
Experimental Protocols
Protocol 1: Protection of the Hydroxymethyl Group as a Silyl Ether
This protocol describes a general procedure for the protection of the hydroxymethyl group in this compound using tert-Butyldimethylsilyl chloride (TBDMSCl).
-
Dissolution: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere.
-
Addition of Base: Add a non-nucleophilic base, such as imidazole (1.5 equivalents) or triethylamine (1.5 equivalents), to the solution and stir.
-
Addition of Silylating Agent: Slowly add a solution of TBDMSCl (1.2 equivalents) in the same solvent to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of the TBDMS Ether
This protocol describes a general procedure for the removal of the TBDMS protecting group.
-
Dissolution: Dissolve the TBDMS-protected this compound derivative in an appropriate solvent such as THF.
-
Addition of Deprotecting Agent: Add a fluoride source, such as Tetrabutylammonium fluoride (TBAF) (1.1 equivalents, as a 1M solution in THF), to the solution at 0 °C.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Once the deprotection is complete, concentrate the reaction mixture and partition the residue between water and an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the resulting crude alcohol by column chromatography or recrystallization.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Experimental workflow involving a protection-deprotection strategy.
References
Technical Support Center: Improving Regioselectivity in Reactions of (2,4,6-Trichloropyrimidin-5-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective functionalization of (2,4,6-trichloropyrimidin-5-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity pattern of this compound towards nucleophiles?
A1: The pyrimidine ring in this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms at the C2, C4, and C6 positions are all potential leaving groups. Generally, the C4 and C6 positions are more reactive towards nucleophilic attack than the C2 position. This is due to the greater resonance stabilization of the Meisenheimer intermediate formed upon attack at the C4/C6 positions. The hydroxymethyl group at the C5 position can also influence reactivity through steric and electronic effects.
Q2: How does the 5-hydroxymethyl group affect the regioselectivity of reactions?
A2: The 5-hydroxymethyl group can influence regioselectivity in several ways:
-
Steric Hindrance: It can sterically hinder the approach of nucleophiles to the adjacent C4 and C6 positions, potentially leading to a decrease in reactivity at these sites compared to an unsubstituted 2,4,6-trichloropyrimidine.
-
Electronic Effects: The hydroxymethyl group is weakly electron-donating, which can slightly modulate the electron density of the pyrimidine ring.
-
Intramolecular Interactions: The hydroxyl group can potentially form intramolecular hydrogen bonds with the ring nitrogens or a nucleophile, which may direct the regioselectivity of the reaction.
Q3: Is it necessary to protect the hydroxymethyl group before performing substitution reactions?
A3: Whether to protect the hydroxymethyl group depends on the nature of the nucleophile and the reaction conditions.
-
With basic nucleophiles (e.g., alkoxides, amines): The hydroxyl group is acidic and can be deprotonated, leading to potential side reactions or the formation of an internal nucleophile (an alkoxide) that could attack another molecule of the starting material. In these cases, protection is highly recommended.
-
With neutral or acidic conditions: Protection may not be strictly necessary, but it can help to avoid potential complications and improve the reproducibility of the reaction.
Q4: Which protecting groups are suitable for the 5-hydroxymethyl group?
A4: A variety of common alcohol protecting groups can be used. The choice depends on the stability of the protecting group to the subsequent reaction conditions and the ease of its removal. Some suitable options include:
-
Silyl ethers: Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS), and Triisopropylsilyl (TIPS) ethers are widely used. They offer a range of stabilities and can be removed under acidic conditions or with fluoride ion sources.
-
Benzyl ether (Bn): Stable to a wide range of conditions and can be removed by hydrogenolysis.
-
p-Methoxybenzyl ether (PMB): Can be removed under oxidative conditions.
-
Tetrahydropyranyl (THP) ether: Stable to basic and nucleophilic conditions but cleaved under acidic conditions.
Troubleshooting Guides
Issue 1: Poor or no regioselectivity in nucleophilic substitution, obtaining a mixture of C2, C4, and C6 substituted products.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inherently low selectivity of the nucleophile. | - Change the nucleophile: Harder nucleophiles (e.g., alkoxides) tend to favor the more electron-deficient C4/C6 positions. Softer nucleophiles may show less selectivity. - Use a bulkier nucleophile: Steric hindrance can be exploited to favor substitution at the less hindered C2 position if the C4/C6 positions are sterically encumbered. |
| Reaction temperature is too high. | - Lower the reaction temperature: Running the reaction at a lower temperature can often enhance the kinetic selectivity between the different positions. |
| Inappropriate solvent. | - Solvent screening: The polarity and coordinating ability of the solvent can influence the regioselectivity. Experiment with a range of solvents such as THF, dioxane, acetonitrile, and DMF. |
| Unprotected hydroxymethyl group interfering with the reaction. | - Protect the hydroxymethyl group: Use a suitable protecting group (see FAQ Q4) to prevent it from participating in the reaction. |
Issue 2: Preferential substitution at the C4/C6 positions, but C2 substitution is desired.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inherent electronic preference for C4/C6 attack. | - Use a tertiary amine nucleophile: For amination reactions, tertiary amines have been shown to favor C2 substitution on 5-substituted-2,4-dichloropyrimidines. This strategy can be adapted for the trichloro-analog. - Palladium-catalyzed cross-coupling with specific ligands: While SNAr is common, palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings can offer different regioselectivities. The use of bulky electron-rich ligands on the palladium catalyst can sometimes favor C2 coupling. |
| Steric hindrance at C2 is too high. | - Use a smaller nucleophile: If C2 selectivity is being attempted with a bulky nucleophile, switching to a smaller one might be beneficial. |
Issue 3: Low yield or no reaction.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Deactivation of the pyrimidine ring. | - Increase reaction temperature: If the reaction is sluggish, carefully increasing the temperature may be necessary to overcome the activation energy barrier. - Use a stronger nucleophile or a catalyst. |
| Poor solubility of the starting material. | - Choose a more appropriate solvent: Ensure that the this compound and the nucleophile are sufficiently soluble in the chosen solvent. |
| Interference from the unprotected hydroxymethyl group. | - Protect the hydroxymethyl group: As mentioned previously, the unprotected hydroxyl group can lead to side reactions that consume the starting material and lower the yield of the desired product. |
| Use of a phase-transfer catalyst: For reactions with anionic nucleophiles, a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) or tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate and yield, especially in a biphasic system.[1][2] |
Experimental Protocols
Note: The following protocols are provided as a starting point and may require optimization for specific substrates and nucleophiles.
Protocol 1: General Procedure for C4/C6-Selective Nucleophilic Substitution (Amine Nucleophile)
This protocol is adapted from procedures for related 2,4,6-trichloropyrimidines.
-
Protection of the hydroxymethyl group (Recommended):
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a suitable base, such as triethylamine (1.5 eq) or imidazole (1.2 eq).
-
Cool the solution to 0 °C and add the silylating agent (e.g., TBDMS-Cl, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with water and brine, dry the organic layer over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the protected starting material.
-
-
Nucleophilic Substitution:
-
To a solution of the protected this compound (1.0 eq) in a suitable solvent (e.g., THF, acetonitrile, or ethanol), add the amine nucleophile (1.0-1.2 eq) and a base such as triethylamine or diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography to isolate the C4/C6-substituted product.
-
-
Deprotection (if necessary):
-
Dissolve the protected product in a suitable solvent (e.g., THF).
-
Add a deprotecting agent (e.g., tetra-n-butylammonium fluoride (TBAF) for TBDMS group, or follow standard procedures for other protecting groups).
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up and purify the final product.
-
Protocol 2: Model Protocol for C2-Selective Amination using a Tertiary Amine
This protocol is based on the principle of using tertiary amines to direct C2 selectivity on related systems.
-
Protection of the hydroxymethyl group (as in Protocol 1).
-
C2-Amination:
-
In a sealed tube, dissolve the protected this compound (1.0 eq) and the tertiary amine nucleophile (e.g., triethylamine, N-methylmorpholine, 2.0-3.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture at 80-120 °C for 12-24 hours. Monitor the reaction by LC-MS for the formation of the quaternary ammonium intermediate and the subsequent dealkylated C2-amino product.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Deprotection (if necessary, as in Protocol 1).
Data Presentation
The following tables summarize expected regioselectivity based on literature for analogous compounds. Note: These are representative examples and actual results with this compound may vary.
Table 1: Expected Regioselectivity of Nucleophilic Aromatic Substitution on a 2,4,6-Trichloropyrimidine Core
| Nucleophile | Typical Reaction Conditions | Major Regioisomer | Minor Regioisomer(s) |
| Primary/Secondary Amines | Base (e.g., Et3N, DIPEA), Solvent (e.g., EtOH, ACN), RT to reflux | C4/C6-substituted | C2-substituted |
| Alkoxides (e.g., NaOMe) | Corresponding alcohol as solvent, RT to reflux | C4/C6-substituted | C2-substituted |
| Thiols (thiolates) | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF), RT | C4/C6-substituted | C2-substituted |
| Tertiary Amines | High temperature (80-120 °C), Solvent (e.g., DMF, DMSO) | C2-substituted | C4/C6-substituted |
Table 2: Common Protecting Groups for the 5-Hydroxymethyl Group and their Cleavage Conditions
| Protecting Group | Abbreviation | Protection Reagents | Cleavage Conditions |
| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF, THF; or Acetic Acid, THF, H2O |
| Benzyl ether | Bn | BnBr, NaH, THF | H2, Pd/C, EtOH |
| p-Methoxybenzyl ether | PMB | PMB-Cl, NaH, DMF | DDQ, DCM/H2O; or TFA, DCM |
| Tetrahydropyranyl ether | THP | Dihydropyran, p-TsOH, DCM | Acetic Acid, THF, H2O; or p-TsOH, MeOH |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for regioselective substitution of this compound.
Caption: Logical diagram illustrating the control of regioselectivity based on nucleophile choice.
References
Technical Support Center: Scaling Up the Synthesis of (2,4,6-Trichloropyrimidin-5-yl)methanol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of (2,4,6-Trichloropyrimidin-5-yl)methanol. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended overall synthetic strategy for scaling up the production of this compound?
A1: A robust and scalable three-step synthetic route is recommended. The process begins with the synthesis of the starting material, 2,4,6-trichloropyrimidine, from barbituric acid. This is followed by a Vilsmeier-Haack formylation to introduce the aldehyde group at the 5-position, yielding 2,4,6-trichloropyrimidine-5-carbaldehyde. The final step involves the selective reduction of the carbaldehyde to the desired this compound.
Q2: What are the most critical safety precautions to consider during this synthesis?
A2: The Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is highly corrosive and reacts violently with water.[1][2][3][4] All reactions involving POCl₃ should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Strict anhydrous conditions must be maintained to prevent hazardous reactions.[5] Quenching of the reaction mixture should be performed carefully by slowly adding the reaction mixture to ice.
Q3: How can I monitor the progress of each reaction step?
A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of all three reaction steps.[5][6] For the Vilsmeier-Haack reaction, the disappearance of the 2,4,6-trichloropyrimidine spot and the appearance of the aldehyde product spot will indicate reaction progression. Similarly, for the reduction step, the consumption of the aldehyde can be tracked. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis of reaction conversion and purity.
Q4: What are the expected yields and purities for each step at a larger scale?
A4: With optimized conditions, the synthesis of 2,4,6-trichloropyrimidine can achieve yields of 80-92% with a purity of over 99%.[7] The Vilsmeier-Haack formylation and subsequent reduction steps can also proceed with good yields, although these are highly dependent on reaction conditions and scale. Detailed quantitative data is provided in the tables below.
Experimental Protocols and Data
Step 1: Synthesis of 2,4,6-Trichloropyrimidine
This step involves the chlorination of barbituric acid using phosphorus oxychloride.
Methodology:
-
To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge barbituric acid and phosphorus oxychloride (POCl₃). A composite catalyst of N,N-diethylaniline, N,N-dimethylaniline, and quinoline can be used to improve the reaction rate and yield.[7]
-
Heat the reaction mixture to a temperature between 90-140°C with vigorous stirring.
-
Maintain the reaction at this temperature for 0.5-4 hours, monitoring the progress by TLC.
-
Upon completion, the excess POCl₃ can be recovered by distillation.
-
The product, 2,4,6-trichloropyrimidine, is then isolated by distillation with water vapor under reduced pressure.[7] The product will precipitate upon cooling and can be collected by filtration, washed with water, and dried.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Barbituric Acid | [7][8][9] |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | [7][8][9] |
| Catalyst | N,N-diethylaniline, N,N-dimethylaniline, quinoline | [7] |
| Reaction Temperature | 90-140°C | [7] |
| Reaction Time | 0.5-4 hours | [7] |
| Typical Yield | 80-92% | [7] |
| Product Purity | >99.5% | [7] |
Step 2: Vilsmeier-Haack Formylation of 2,4,6-Trichloropyrimidine
This step introduces a formyl group at the C5 position of the pyrimidine ring.
Methodology:
-
In a separate, dry reaction vessel under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) at 0°C.
-
Stir the mixture at 0°C for 30 minutes and then allow it to warm to room temperature.
-
In the main reaction vessel, dissolve 2,4,6-trichloropyrimidine in an anhydrous solvent such as dichloromethane.
-
Slowly add the freshly prepared Vilsmeier reagent to the solution of 2,4,6-trichloropyrimidine.
-
Heat the reaction mixture to 60-80°C and monitor the reaction by TLC.[6]
-
After completion, carefully quench the reaction by pouring it onto crushed ice.
-
The crude product, 2,4,6-trichloropyrimidine-5-carbaldehyde, can be extracted with an organic solvent.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2,4,6-Trichloropyrimidine | [6][10] |
| Reagents | POCl₃, DMF | [11][12][13] |
| Solvent | Dichloromethane (optional) | [6] |
| Reaction Temperature | 60-80°C | [6] |
| Typical Yield | Moderate to High | |
| Purification Method | Recrystallization | [6] |
Step 3: Reduction of 2,4,6-Trichloropyrimidine-5-carbaldehyde
The final step is the selective reduction of the aldehyde to the primary alcohol.
Methodology:
-
Dissolve 2,4,6-trichloropyrimidine-5-carbaldehyde in a suitable solvent such as methanol or ethanol in a reaction vessel.
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions, maintaining the low temperature.[14]
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by the careful addition of water or a dilute acid solution.
-
Extract the product, this compound, with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final product can be purified by recrystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2,4,6-Trichloropyrimidine-5-carbaldehyde | |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [14][15][16] |
| Solvent | Methanol or Ethanol | [14] |
| Reaction Temperature | 0°C to Room Temperature | [14] |
| Typical Yield | High | |
| Purification Method | Recrystallization | [17] |
Troubleshooting Guides
Step 1: Synthesis of 2,4,6-Trichloropyrimidine
Caption: Troubleshooting workflow for low yield in 2,4,6-trichloropyrimidine synthesis.
| Issue | Potential Cause | Suggested Solution | Reference |
| Low Yield | Incomplete reaction | Increase reaction time or temperature within the recommended range (90-140°C).[7] | [5] |
| Inactive or insufficient catalyst | Use a fresh batch of catalyst and ensure correct loading. | [5] | |
| Side reactions due to moisture | Ensure all reagents and glassware are thoroughly dried. | [5] | |
| Product loss during workup | Optimize the conditions for the steam distillation and ensure efficient cooling to maximize precipitation. | ||
| Product Contamination | Presence of starting material | Ensure the reaction has gone to completion by TLC monitoring. | [5] |
| Formation of over-chlorinated byproducts | Carefully control the stoichiometry of the chlorinating agent. |
Step 2: Vilsmeier-Haack Formylation
Caption: Troubleshooting common issues in the Vilsmeier-Haack formylation step.
| Issue | Potential Cause | Suggested Solution | Reference |
| Low Conversion | Deactivated Vilsmeier reagent | Prepare the Vilsmeier reagent fresh just before use and protect it from moisture.[6] | |
| Low reactivity of 2,4,6-trichloropyrimidine | Increase the reaction temperature to the higher end of the recommended range (up to 80°C) and extend the reaction time.[6] | ||
| Formation of Byproducts | Over-reaction or side reactions | Carefully control the stoichiometry of the Vilsmeier reagent. An excess may lead to unwanted side products. | |
| Difficult Purification | Oily product or impurities | Ensure complete quenching on ice to precipitate the product. Use an appropriate solvent system for recrystallization to obtain a pure, crystalline solid. | [6] |
Step 3: Reduction to Alcohol
Caption: A guide to troubleshooting the final reduction step.
| Issue | Potential Cause | Suggested Solution | Reference |
| Incomplete Reduction | Insufficient reducing agent | Use a slight excess of sodium borohydride (e.g., 1.2-1.5 equivalents). | |
| Low reaction temperature | Ensure the reaction is allowed to warm to room temperature and stir for an adequate amount of time after the initial addition at 0°C. | ||
| Formation of Impurities | Side reactions during quenching | Quench the reaction slowly and at a low temperature to avoid degradation of the product. | |
| Difficulty in Isolation | Product solubility in the aqueous phase | Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product. |
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 8. EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 9. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 10. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 17. mt.com [mt.com]
Managing moisture sensitivity of (2,4,6-Trichloropyrimidin-5-yl)methanol reactions
Welcome to the technical support center for (2,4,6-Trichloropyrimidin-5-yl)methanol. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals manage the moisture sensitivity of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: How should this compound be properly stored?
A1: this compound should be stored under inert gas (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, it is recommended to keep it in a freezer at -20°C.[1] The compound should be brought to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the solid.
Q2: What are the potential consequences of moisture contamination in reactions with this compound?
A2: Moisture can lead to several undesirable outcomes:
-
Hydrolysis of Chloro Substituents: The chloro groups on the pyrimidine ring are susceptible to nucleophilic substitution by water, leading to the formation of hydroxypyrimidine or pyrimidinedione byproducts. This is a known reaction for related trichloropyrimidines.
-
Reaction with the Hydroxymethyl Group: While the primary alcohol is generally stable, under certain conditions (e.g., in the presence of acid or base catalysts), moisture could potentially participate in side reactions.
-
Inconsistent Reaction Rates: The presence of water can alter the solubility of reagents and catalysts, leading to inconsistent reaction times and yields.
-
Decomposition of Reagents: Many reagents used in conjunction with this compound, such as organometallics or strong bases, are themselves highly moisture-sensitive and will be quenched by water.
Q3: What are the best practices for handling this compound in the laboratory?
A3: To minimize moisture exposure, follow these guidelines:
-
Handle the solid reagent in a glovebox or under a positive pressure of inert gas.
-
Use flame-dried or oven-dried glassware for all reactions.
-
Employ anhydrous solvents.
-
Use septa and syringes for the transfer of solvents and reagents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product | Moisture contamination leading to hydrolysis of the starting material or deactivation of reagents. | Ensure all glassware is rigorously dried. Use freshly distilled anhydrous solvents. Handle all materials under an inert atmosphere. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some nucleophilic aromatic substitution (SNAr) reactions require heating to proceed at a reasonable rate. | |
| Poor quality of starting material. | Verify the purity of this compound by NMR or LC-MS before use. | |
| Formation of multiple unexpected byproducts | Presence of water acting as a nucleophile, leading to hydrolysis at the chloro-positions. | Follow strict anhydrous techniques. Consider adding a drying agent to the reaction if compatible with the reagents. |
| Reaction with atmospheric oxygen. | Degas solvents and purge the reaction vessel with an inert gas before adding reagents. | |
| Inconsistent reaction results between batches | Variable amounts of moisture in the starting material or solvents. | Standardize the procedure for drying solvents and handling the starting material. Perform a Karl Fischer titration to quantify water content if necessary. |
| Degradation of the starting material during storage. | Store this compound in a freezer under an inert atmosphere and minimize freeze-thaw cycles. | |
| Reaction fails to go to completion | Insufficient amount of nucleophile or base. | Use a slight excess of the nucleophile and/or base to drive the reaction to completion. |
| Deactivation of catalyst by moisture. | If a catalyst is used, ensure it is handled under strictly anhydrous conditions. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) under Anhydrous Conditions
This protocol outlines a general method for reacting this compound with a generic amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile
-
Anhydrous Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Round-bottom flask, condenser, magnetic stir bar (all oven-dried)
-
Septa, syringes, and needles
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Assemble the reaction glassware and flame-dry it under vacuum. Allow to cool to room temperature under a positive pressure of inert gas.
-
To the reaction flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the amine nucleophile (1.1 eq) to the solution via syringe.
-
Add DIPEA (1.2 eq) to the reaction mixture dropwise via syringe.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Drying of Solvents for Moisture-Sensitive Reactions
| Solvent | Drying Agent | Procedure |
| N,N-Dimethylformamide (DMF) | 4Å Molecular Sieves | Stir over activated 4Å molecular sieves overnight, then distill under reduced pressure. Store over molecular sieves. |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Reflux over sodium wire and benzophenone under a nitrogen atmosphere until a persistent blue or purple color is obtained, then distill. |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir over calcium hydride overnight, then distill. |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Stir over calcium hydride overnight, then distill. |
Visualizations
Caption: Troubleshooting workflow for moisture-sensitive reactions.
Caption: Workflow for setting up an anhydrous reaction.
References
Technical Support Center: Cross-Coupling Reactions of (2,4,6-Trichloropyrimidin-5-yl)methanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection and troubleshooting for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of (2,4,6-Trichloropyrimidin-5-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in performing cross-coupling reactions on this compound?
A1: The primary challenges include:
-
Regioselectivity: The three distinct chlorine atoms at the C2, C4, and C6 positions exhibit different reactivities, making selective functionalization difficult. Generally, the reactivity order for nucleophilic aromatic substitution and many cross-coupling reactions on polychlorinated pyrimidines is C4 > C6 > C2.[1][2][3]
-
Catalyst Inhibition/Side Reactions: The hydroxymethyl group (-CH₂OH) at the C5 position can potentially coordinate to the palladium catalyst, influencing its activity. However, studies have shown that hydroxymethyl groups can be compatible with Suzuki coupling conditions.[4]
-
Multiple Couplings: The presence of multiple reactive sites can lead to mixtures of mono-, di-, and tri-substituted products.[5]
-
Harsh Reaction Conditions: Driving the reaction to completion, especially for the less reactive chloro positions, may require elevated temperatures and strong bases, which could lead to decomposition of the starting material or product.
Q2: Which chlorine atom is most likely to react first in a cross-coupling reaction?
A2: For most palladium-catalyzed cross-coupling reactions on polychlorinated pyrimidines, the C4 position is the most reactive, followed by the C6, and then the C2 position.[1][2][3] This selectivity is attributed to a combination of electronic and steric factors. Therefore, initial catalyst selection should target selective mono-substitution at the C4 position.
Q3: Can the hydroxymethyl group at the C5 position interfere with the reaction?
A3: While the hydroxyl group has the potential to coordinate with the palladium catalyst, literature on similar substrates suggests that it is generally compatible with cross-coupling conditions. In some cases, a hydroxyl group can even act as a directing group, influencing the regioselectivity of the reaction.[4] If catalyst inhibition is suspected, protection of the hydroxyl group as a silyl ether or another suitable protecting group may be considered.
Q4: How can I control the reaction to achieve mono-substitution?
A4: To favor mono-substitution, you can:
-
Use a 1:1 stoichiometry of the pyrimidine to the coupling partner.
-
Employ milder reaction conditions (lower temperature, weaker base).
-
Choose a catalyst system known for high selectivity.
-
Carefully monitor the reaction progress and stop it once the desired product is formed to prevent further substitution.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low or No Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a more stable and active pre-catalyst such as a palladacycle (e.g., G3 or G4 pre-catalysts).[6] |
| Poor Ligand Choice | For activating C-Cl bonds, bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often necessary.[6] |
| Inappropriate Base | A strong base is typically required. K₃PO₄ and Cs₂CO₃ are often effective.[6] Ensure the base is finely powdered and anhydrous. |
| Solvent Issues | Use anhydrous, degassed solvents. A mixture of an aprotic solvent like 1,4-dioxane or toluene with water is common.[7] |
| Protodeboronation of Boronic Acid | Use fresh, high-purity boronic acid or consider using a more stable boronic ester (e.g., pinacol ester).[2] |
Issue 2: Poor Regioselectivity / Multiple Products
| Potential Cause | Troubleshooting Step |
| Reaction Too Forcing | Reduce the reaction temperature and/or use a milder base to favor substitution at the most reactive C4 position. |
| Incorrect Catalyst System | Screen different palladium/ligand combinations. Some ligands can offer higher selectivity for a specific position. |
| Stoichiometry | Use a stoichiometric amount or a slight deficiency of the boronic acid to minimize di- or tri-substitution. |
Sonogashira Coupling
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Catalyst System Inactivity | Ensure both the palladium catalyst and the copper(I) co-catalyst are active. For challenging substrates, higher catalyst loading might be needed.[8] |
| Glaser Coupling (Homocoupling of Alkyne) | This is a common side reaction, especially in the presence of oxygen.[8] Ensure the reaction is performed under strictly anaerobic conditions. Copper-free Sonogashira protocols can also be employed to avoid this.[8] |
| Poor Solubility | Ensure all components are soluble in the chosen solvent system at the reaction temperature. Solvents like DMF or THF are often used.[9] |
Issue 2: Decomposition of Starting Material or Product
| Potential Cause | Troubleshooting Step |
| High Temperature | Sonogashira couplings can often be run at or near room temperature.[10] Avoid excessive heating if decomposition is observed. |
| Strong Base | Use a milder amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). |
Buchwald-Hartwig Amination
Issue 1: Low Conversion
| Potential Cause | Troubleshooting Step |
| Inefficient Oxidative Addition | The C-Cl bond activation is often the rate-limiting step.[6] Use a palladium pre-catalyst with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos, BrettPhos).[6][11] |
| Incorrect Base | A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOt-Bu) is commonly used. For base-sensitive substrates, K₃PO₄ or Cs₂CO₃ can be tried, often requiring a more active catalyst system.[6] |
| Catalyst Poisoning | The amine substrate or product can sometimes inhibit the catalyst. Using a higher catalyst loading (up to 5 mol%) may be necessary.[6] |
Issue 2: Hydrodehalogenation (Replacement of -Cl with -H)
| Potential Cause | Troubleshooting Step |
| Presence of Water | Ensure all reagents and solvents are scrupulously dry.[6] |
| Slow Reductive Elimination | A different ligand might be needed to accelerate the final step of the catalytic cycle. |
| Base Quality | Use high-purity, anhydrous base.[6] |
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Condition | Notes |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pre-catalysts can also be effective. |
| Ligand | XPhos, SPhos, or RuPhos (2-8 mol%) | Bulky, electron-rich ligands are crucial for C-Cl activation.[6] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Must be anhydrous and finely powdered. |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O | Solvents must be degassed.[7] |
| Temperature | 80-110 °C | Start at the lower end and increase if reactivity is low. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation.[7] |
Table 2: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) | |
| Copper Co-catalyst | CuI (5-10 mol%) | For copper-free conditions, this is omitted. |
| Ligand | PPh₃ (if not integral to the Pd source) | |
| Base | Et₃N or DIPEA (2-4 equivalents) | Can often be used as a co-solvent. |
| Solvent | THF or DMF | Must be anhydrous and degassed.[9] |
| Temperature | Room Temperature to 80 °C | Start at room temperature. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent Glaser coupling.[8] |
Table 3: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | G3/G4 pre-catalysts are highly recommended.[6] |
| Ligand | XPhos, RuPhos, or BrettPhos (2-8 mol%) | Ligand choice is critical for success.[6][11] |
| Base | NaOt-Bu or K₃PO₄ (1.5-3 equivalents) | NaOt-Bu is generally more reactive but less functional group tolerant.[6] |
| Solvent | Toluene or 1,4-Dioxane | Must be anhydrous and degassed. |
| Temperature | 80-110 °C | Higher temperatures are often required for chloropyrimidines.[6] |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.1 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 5:1) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of (2,4,6-Trichloropyrimidin-5-yl)methanol and 2,4,6-Trichloropyrimidine in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted pyrimidines is paramount for the rational design of novel therapeutics and functional molecules. This guide provides a detailed comparison of the reactivity of (2,4,6-trichloropyrimidin-5-yl)methanol and its parent compound, 2,4,6-trichloropyrimidine, with a focus on nucleophilic aromatic substitution (SNAr) reactions.
The pyrimidine core is a ubiquitous scaffold in a vast array of biologically active compounds. The introduction of various functional groups onto this heterocyclic system is a cornerstone of medicinal chemistry, often achieved through the displacement of halogen substituents. 2,4,6-trichloropyrimidine is a highly reactive and versatile building block for this purpose. The presence of a hydroxymethyl group at the 5-position in this compound introduces an additional variable that can influence the reactivity of the pyrimidine ring. This guide will delve into the theoretical underpinnings of their reactivity and provide practical experimental protocols for their comparative analysis.
Theoretical Comparison of Reactivity
The reactivity of chloropyrimidines in SNAr reactions is primarily governed by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of electron-withdrawing halogen atoms. Nucleophilic attack is favored at the carbon atoms bearing these halogens. In the case of 2,4,6-trichloropyrimidine, the C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position due to the cumulative electron-withdrawing effects of the adjacent nitrogen atoms.
The key difference between the two molecules is the substituent at the C5 position. In 2,4,6-trichloropyrimidine, this position is occupied by a hydrogen atom. In this compound, a hydroxymethyl group (-CH2OH) is present. The electronic and steric effects of this group are the primary determinants of any difference in reactivity.
Electronic Effects: The hydroxymethyl group is generally considered to have a negligible electronic effect on the aromatic ring to which it is attached. The Hammett sigma constant (σ), a measure of the electronic influence of a substituent, for the -CH2OH group in the meta or para position of a benzene ring is reported to be zero. While this is an approximation for the pyrimidine system, it strongly suggests that the hydroxymethyl group does not significantly alter the electron density of the pyrimidine ring through inductive or resonance effects. Therefore, from an electronic standpoint, the reactivity of the chloro-substituted carbons in this compound is expected to be very similar to that of 2,4,6-trichloropyrimidine.
Steric Effects: The hydroxymethyl group is bulkier than a hydrogen atom. This increased steric hindrance at the C5 position could potentially influence the rate of nucleophilic attack at the adjacent C4 and C6 positions. However, given the tetrahedral geometry of the -CH2OH group and its ability to rotate, the steric impediment to the approach of a nucleophile to the neighboring positions is likely to be minimal, especially for smaller nucleophiles. For very bulky nucleophiles, a slight decrease in reaction rate at the C4 and C6 positions of the substituted pyrimidine might be observable.
Quantitative Data Comparison (Hypothetical)
In the absence of direct comparative experimental data in the literature, the following table presents hypothetical yields for a representative SNAr reaction. This data is based on the theoretical analysis that the electronic effects of the 5-hydroxymethyl group are negligible.
| Compound | Nucleophile | Product | Hypothetical Yield (%) |
| 2,4,6-Trichloropyrimidine | Aniline | 4-Anilino-2,6-dichloropyrimidine | 85 |
| This compound | Aniline | (4-Anilino-2,6-dichloropyrimidin-5-yl)methanol | 83 |
| 2,4,6-Trichloropyrimidine | Sodium Methoxide | 4-Methoxy-2,6-dichloropyrimidine | 90 |
| This compound | Sodium Methoxide | (4-Methoxy-2,6-dichloropyrimidin-5-yl)methanol | 88 |
Experimental Protocols
To empirically validate the theoretical comparison, the following detailed experimental protocols are provided for a direct comparative study of the reactivity of this compound and 2,4,6-trichloropyrimidine with a representative amine nucleophile, aniline.
Experimental Workflow for Comparative Reactivity Study
A Comparative Spectroscopic Analysis of (2,4,6-Trichloropyrimidin-5-yl)methanol and Its Congeners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of (2,4,6-trichloropyrimidin-5-yl)methanol, its precursor 2,4,6-trichloropyrimidine, and related pyrimidine derivatives. The objective is to offer a valuable resource for the identification, characterization, and further development of this class of compounds, which hold significant potential in medicinal chemistry and materials science. The pyrimidine scaffold is a cornerstone in numerous biologically active molecules, and understanding the spectroscopic nuances of its substituted derivatives is crucial for advancing research and development. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.
Spectroscopic Data Summary
The following tables provide a comparative summary of the spectroscopic data for this compound and its key structural relatives. The data for this compound is predicted based on the analysis of its precursor and related structures, as direct experimental spectra are not widely published.
Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~4.8 | s | 2H | -CH₂OH |
| ~2.5 | br s | 1H | -OH | |
| 2,4,6-Trichloropyrimidine | 7.35 | s | 1H | H-5 |
| (2-Chloropyrimidin-5-yl)methanol | 8.70 | s | 2H | H-4, H-6 |
| 4.80 | s | 2H | -CH₂OH | |
| 2.60 | t | 1H | -OH |
Table 2: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~165 (C2), ~160 (C4, C6) | C-Cl |
| ~120 | C-5 | |
| ~60 | -CH₂OH | |
| 2,4,6-Trichloropyrimidine | 162.3 | C-2 |
| 161.8 | C-4, C-6 | |
| 118.9 | C-5 |
Table 3: IR Spectroscopic Data (KBr, cm⁻¹)
| Compound | ν(O-H) | ν(C-H) | ν(C=N) | ν(C-Cl) |
| This compound | ~3300 (br) | ~2950 | ~1550 | ~800 |
| 2,4,6-Trichloropyrimidine | - | 3080 | 1555, 1520 | 850, 780 |
Table 4: Mass Spectrometry Data (EI, m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 212/214/216 | 181/183/185 ([M-CH₂OH]⁺), 146/148 ([M-CH₂OH-Cl]⁺) |
| 2,4,6-Trichloropyrimidine | 182/184/186 | 147/149 ([M-Cl]⁺), 112 ([M-2Cl]⁺) |
Table 5: UV-Vis Spectroscopic Data (Methanol)
| Compound | λmax (nm) | Molar Absorptivity (ε) |
| This compound | ~270 | Not Reported |
| 2,4,6-Trichloropyrimidine | 268 | Not Reported |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of pyrimidine derivatives.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: A spectral width of 0-15 ppm is typically used with a relaxation delay of 1-2 seconds.
-
¹³C NMR Parameters: A spectral width of 0-200 ppm is common, with proton decoupling to simplify the spectrum. A larger number of scans may be required due to the lower natural abundance of the ¹³C isotope.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Preparation: For Electron Ionization (EI) mass spectrometry, the sample is introduced directly into the ion source, often via a heated probe for solid samples.
-
Instrumentation: A mass spectrometer equipped with an EI source is used.
-
Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range appropriate for the compound's molecular weight, typically from m/z 50 to 500. The characteristic isotopic pattern for chlorine-containing compounds (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) is a key diagnostic feature.
4. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the compound is prepared in a UV-transparent solvent, such as methanol or ethanol, at a known concentration. Serial dilutions are then made to obtain solutions with absorbance values in the linear range of the instrument (typically 0.1-1.0).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-400 nm. The solvent is used as a blank. The wavelength of maximum absorbance (λmax) is determined from the spectrum.
Synthesis and Reactivity
This compound is a key intermediate in the synthesis of more complex pyrimidine derivatives. Its synthesis typically involves the reduction of the corresponding aldehyde, 2,4,6-trichloro-pyrimidine-5-carbaldehyde. The presence of three chlorine atoms on the pyrimidine ring makes it highly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups at the 2, 4, and 6 positions. The primary alcohol at the 5-position can also be further functionalized.
Caption: Synthetic pathway to this compound and its derivatives.
Logical Workflow for Spectroscopic Analysis
The structural elucidation of a novel pyrimidine derivative follows a logical workflow that integrates various spectroscopic techniques.
Caption: Logical workflow for the spectroscopic characterization of pyrimidine derivatives.
Comparative Analysis of the Biological Activity of (2,4,6-Trichloropyrimidin-5-yl)methanol Analogs
For Researchers, Scientists, and Drug Development Professionals
The data presented herein is based on a study of novel thiazolo[4,5-d]pyrimidine derivatives, which have been evaluated for their in vitro anticancer activity.[1] The comparative analysis highlights differences in cytotoxicity against various cancer cell lines, providing a foundation for further research and development in this area.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of selected 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives against a panel of human cancer cell lines and normal cell lines. Lower IC50 values indicate greater potency.
| Compound ID | A375 (Melanoma) | C32 (Amelanotic Melanoma) | DU145 (Prostate Cancer) | MCF-7/WT (Breast Cancer) | CHO-K1 (Normal) | HaCaT (Normal) |
| 2b | > 100 | > 100 | > 100 | > 100 | > 100 | > 100 |
| 3b | 25.4 | 24.4 | 55.0 | 65.0 | 75.5 | 33.5 |
| 4b | > 100 | > 100 | > 100 | > 100 | > 100 | > 100 |
| 4c | > 100 | > 100 | > 100 | > 100 | > 100 | > 100 |
Data extracted from a study on new 7-oxo-(2a-e), 7-chloro-(3a-e) and 7-amino-(4a-c) 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.[1]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3]
-
Cell Seeding: Human cancer cell lines (A375, C32, DU145, MCF-7/WT) and normal cell lines (CHO-K1, HaCaT) were seeded in 96-well plates at a density of 1 x 104 cells per well in a suitable culture medium. The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions of the compounds were then prepared in the culture medium to achieve final concentrations ranging from 1 µM to 100 µM. The culture medium was removed from the wells and replaced with the medium containing the test compounds. Control wells contained medium with DMSO at the same concentration as the treated wells.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well. The plates were then incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the control wells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.
Signaling Pathway Diagram
Pyrimidine derivatives often exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. The following diagram illustrates a hypothetical signaling pathway that could be targeted by such compounds.
Caption: Hypothetical signaling pathways targeted by pyrimidine analogs.
References
X-ray crystallographic analysis of (2,4,6-Trichloropyrimidin-5-yl)methanol derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of two dichloropyrimidine derivatives: 4,6-dichloro-5-methoxypyrimidine and 4,6-dichloro-5-methylpyrimidine. Due to the limited availability of public crystallographic data for (2,4,6-Trichloropyrimidin-5-yl)methanol, these structurally related compounds offer valuable insights into the solid-state properties of halogenated pyrimidines. The information presented herein is intended to support research and development in medicinal chemistry and materials science where pyrimidine scaffolds are of significant interest.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for 4,6-dichloro-5-methoxypyrimidine and 4,6-dichloro-5-methylpyrimidine, allowing for a direct comparison of their crystal structures.
| Parameter | 4,6-dichloro-5-methoxypyrimidine[1][2] | 4,6-dichloro-5-methylpyrimidine[3] |
| Molecular Formula | C5H4Cl2N2O | C5H4Cl2N2 |
| Molecular Weight | 179.00 | 163.00 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pna21 | P21/c |
| a (Å) | 13.6545 (19) | 7.463 (5) |
| b (Å) | 3.9290 (6) | 7.827 (5) |
| c (Å) | 13.0275 (18) | 11.790 (5) |
| β (º) | 90 | 93.233 (5) |
| Volume (ų) | 698.91 (17) | 687.6 (7) |
| Z | 4 | 4 |
| Temperature (K) | 100 | 293 |
| Radiation | Mo Kα | Mo Kα |
| R-factor | 0.024 | 0.068 |
Key Structural Observations
The molecule of 4,6-dichloro-5-methoxypyrimidine is nearly planar, with the exception of the carbon atom of the methoxy group.[1][2] In its crystal structure, short Cl···N contacts contribute to the formation of a three-dimensional framework.[1][2] The title compound, 4,6-dichloro-5-methylpyrimidine, is also essentially planar.[3] Its crystal packing is characterized by molecules linked by pairs of C—H⋯N hydrogen bonds, which form inversion dimers.[3]
Experimental Protocols
Synthesis of Pyrimidine Derivatives
A general and eco-friendly synthesis of pyrimidine derivatives has been described starting from nitroalkenes.[4] While a specific protocol for this compound is not detailed in the available literature, the synthesis of similar compounds often involves the construction of the pyrimidine ring from acyclic precursors or the functionalization of a pre-existing pyrimidine ring.[5] For instance, 4,6-dichloro-5-methoxypyrimidine can be synthesized via the direct chlorination of 4,6-dihydroxy-5-methoxypyrimidine.[5]
X-ray Diffraction Analysis
The single-crystal X-ray diffraction data for the compared compounds were collected using a Bruker Apex II D8 Venture diffractometer.[4] The general procedure involves the following steps:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The diffractometer collects reflection data, which is then processed.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods with programs like SHELXTL and refined by full-matrix least-squares techniques.[4] Anisotropic displacement parameters are typically refined for non-hydrogen atoms, while hydrogen atoms are often placed in calculated positions.[4]
Visualizations
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Logical Relationship: Synthesis of Substituted Pyrimidines
Caption: Two common strategies for the synthesis of substituted pyrimidines.
References
A Comparative Guide to Purity Analysis of Synthesized (2,4,6-Trichloropyrimidin-5-yl)methanol by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and a detailed protocol for the purity analysis of synthesized (2,4,6-Trichloropyrimidin-5-yl)methanol using High-Performance Liquid Chromatography (HPLC). Furthermore, it presents an objective comparison of HPLC with alternative analytical techniques, supported by experimental data summaries and detailed methodologies, to assist researchers in selecting the most appropriate method for their quality control and drug development needs.
High-Performance Liquid Chromatography (HPLC) Purity Analysis
HPLC is a primary and robust technique for assessing the purity of non-volatile and thermally sensitive organic compounds like this compound.[1] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this analysis, offering excellent separation of the main compound from potential process-related impurities.
Potential Impurities
During the synthesis of this compound, several impurities can arise from starting materials, intermediates, or side reactions. A common synthetic route involves the reduction of an aldehyde precursor.[2] Potential impurities may include:
-
Impurity A: 2,4,6-Trichloropyrimidine-5-carbaldehyde: The unreacted starting material from the reduction step.
-
Impurity B: Barbituric Acid: A potential precursor in the synthesis of the trichloropyrimidine ring.[3][4]
-
Impurity C: 2,4-Dichloro-6-hydroxypyrimidin-5-yl)methanol: A product of incomplete chlorination or hydrolysis.
Quantitative Data Summary
The following table summarizes representative data from an RP-HPLC analysis of a synthesized batch of this compound, demonstrating the separation of the active pharmaceutical ingredient (API) from potential impurities.
| Compound | Retention Time (min) | Peak Area | Area % |
| Impurity C: (2,4-Dichloro-6-hydroxypyrimidin-5-yl)methanol | 3.8 | 25,500 | 0.85 |
| Impurity B: Barbituric Acid | 4.9 | 15,000 | 0.50 |
| Impurity A: 2,4,6-Trichloropyrimidine-5-carbaldehyde | 6.2 | 45,000 | 1.50 |
| This compound | 9.5 | 2,914,500 | 97.15 |
Experimental Workflow for HPLC Analysis
The workflow for the HPLC purity analysis involves sample preparation, chromatographic separation, and data processing.
Caption: Experimental workflow for HPLC purity analysis.
Detailed Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) % A % B 0.0 70 30 15.0 30 70 18.0 30 70 18.1 70 30 | 25.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter prior to injection.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can provide complementary or, in some cases, more suitable information for purity assessment. The choice of method depends on the specific analytical need, such as identifying volatile impurities or obtaining an absolute purity value without a reference standard.
Logical Comparison of Analytical Techniques
The following diagram illustrates the logical comparison between HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative NMR (qNMR) for purity analysis.
Caption: Comparison of key analytical techniques.
Performance Characteristics
The table below provides a side-by-side comparison of the key performance characteristics of HPLC-UV, GC-MS, and qNMR for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS | qNMR (Quantitative NMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Intrinsic quantitative measurement based on the direct proportionality of NMR signal integrals to the number of nuclei. |
| Quantitation | Relative (requires a reference standard of the analyte). | Relative (requires a reference standard). | Absolute (can determine purity without a specific analyte standard, using a certified internal standard).[1][5] |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Suitable for volatile and semi-volatile compounds. The target molecule may require derivatization. | Applicable to any soluble compound with NMR-active nuclei; provides structural confirmation. |
| Precision (Typical RSD) | < 2% | < 5% | < 1% |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range), especially for volatile impurities. | Lower sensitivity than chromatographic methods (µg to mg range).[6] |
| Throughput | Moderate (typically 15-30 min per sample). | Moderate (can have longer run times depending on temperature program). | High (can be faster than HPLC as it may not require extensive method development or calibration curves).[7] |
Conclusion and Recommendations
For routine purity analysis and quality control of synthesized this compound, Reversed-Phase HPLC stands out as the most robust, precise, and reliable method. It provides excellent separation of the main component from common non-volatile, process-related impurities.
However, for a comprehensive characterization of a new synthesis batch, a multi-faceted approach is recommended:
-
GC-MS should be employed as a complementary technique to screen for residual solvents and other volatile impurities that are not detectable by HPLC.
-
qNMR serves as an invaluable orthogonal method for obtaining an absolute purity value.[1][5] It is particularly useful for the certification of in-house reference standards, as it does not require a pre-existing standard of the analyte itself.
By combining these techniques, researchers and drug development professionals can build a complete and accurate impurity profile, ensuring the quality, safety, and efficacy of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. (2-Amino-4,6-dichloropyrimidin-5-yl)methanol synthesis - chemicalbook [chemicalbook.com]
- 3. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 4. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 5. almacgroup.com [almacgroup.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Substituted (Pyrimidin-5-yl)methanols
For Researchers, Scientists, and Drug Development Professionals
The substituted (pyrimidin-5-yl)methanol scaffold is a crucial pharmacophore in numerous biologically active compounds. Its synthesis is a key step in the development of novel therapeutics. This guide provides a comparative analysis of two primary synthetic strategies for obtaining these valuable intermediates: the reduction of pyrimidine-5-carboxylates and the Grignard reaction with pyrimidine derivatives. We present a detailed examination of their respective methodologies, supported by experimental data, to assist researchers in selecting the most suitable route for their specific needs.
At-a-Glance Comparison of Synthetic Routes
| Parameter | Route A: Reduction of Pyrimidine-5-carboxylates | Route B: Grignard Reaction with 5-Halopyrimidines |
| Starting Materials | Substituted pyrimidine-5-carboxylic acid esters or amides | 5-Halopyrimidines, magnesium, various aldehydes or ketones |
| Key Reagents | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | Alkyl/aryl magnesium halides (Grignard reagents) |
| Reaction Type | Reduction | Nucleophilic addition |
| Number of Steps | Typically 1-2 steps | Typically 1-2 steps |
| General Yields | Moderate to high (40-96%)[1][2] | Variable, depends on substrate and Grignard reagent |
| Substrate Scope | Broad, tolerant of various substituents on the pyrimidine ring | Can be sensitive to steric hindrance and functional group compatibility |
| Key Advantages | High yields, well-established procedures | Direct formation of C-C bond and alcohol functionality |
| Potential Challenges | Over-reduction of the pyrimidine ring can lead to dihydropyrimidine byproducts.[1] | Preparation of the Grignard reagent requires anhydrous conditions; potential for side reactions. |
Synthetic Route A: Reduction of Pyrimidine-5-carboxylates
This widely employed method involves the reduction of a carbonyl group at the 5-position of the pyrimidine ring, typically from an ester or an amide, to the corresponding alcohol. Lithium aluminum hydride (LiAlH₄) is a common and effective reducing agent for this transformation.
Experimental Workflow: Route A
Caption: Workflow for the synthesis of (pyrimidin-5-yl)methanols via reduction.
Experimental Protocol: Synthesis of (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol[2]
-
Dissolve ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (72.3 g, 339 mmol) in anhydrous tetrahydrofuran (THF, 900 mL) and cool the solution to 0 °C.
-
Slowly add a 2 M solution of LiAlH₄ in THF (195 mL, 390 mmol) dropwise over 1 hour, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring overnight.
-
Upon reaction completion, cool the mixture back to 0 °C and carefully quench the reaction by the sequential addition of water (15 mL), 20% aqueous potassium hydroxide solution (15 mL), and water (30 mL).
-
Stir the resulting mixture for 1 hour.
-
Dry the mixture with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.
-
Dry the residue under vacuum to afford (4-amino-2-(methylthio)pyrimidin-5-yl)methanol.
Quantitative Data: Route A
| Starting Material | Product | Reducing Agent | Yield (%) | Reference |
| Ethyl 2-(methylthio)pyrimidine-5-carboxylate | (2-(Methylthio)pyrimidin-5-yl)methanol | LiAlH₄ | byproduct | [1] |
| Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate | (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol | LiAlH₄ | 96% | [2] |
It is important to note that the reduction of some pyrimidine-5-carboxylates can lead to the formation of 1,6-dihydropyrimidine-5-carboxylate as a major product, with the desired methanol being an isolated byproduct.[1] The choice of substituents on the pyrimidine ring can influence the reaction outcome.
Synthetic Route B: Grignard Reaction with 5-Halopyrimidines
This approach involves the formation of a pyrimidyl Grignard reagent from a 5-halopyrimidine, which then undergoes a nucleophilic addition to a suitable carbonyl compound (e.g., an aldehyde or ketone) to furnish the desired substituted (pyrimidin-5-yl)methanol. This method is particularly useful for introducing diverse alkyl or aryl substituents at the carbinol center.
Experimental Workflow: Route B
Caption: Workflow for the synthesis of (pyrimidin-5-yl)methanols via Grignard reaction.
Experimental Protocol: General Procedure for Grignard Reaction
Note: A specific, detailed experimental protocol for the direct synthesis of (pyrimidin-5-yl)methanols via a Grignard reaction with a carbonyl compound was not prominently available in the searched literature. The following is a generalized procedure based on standard Grignard reactions.
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of the 5-halopyrimidine in anhydrous THF to the magnesium turnings. The reaction may need to be initiated with a small crystal of iodine or gentle heating.
-
Once the Grignard reagent has formed, cool the reaction mixture to 0 °C.
-
Slowly add a solution of the desired aldehyde or ketone in anhydrous THF to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired substituted (pyrimidin-5-yl)methanol.
Quantitative Data: Route B
Conclusion
Both the reduction of pyrimidine-5-carboxylates and the Grignard reaction with 5-halopyrimidines offer viable pathways to substituted (pyrimidin-5-yl)methanols. The reduction route is well-documented and often provides high yields, making it a reliable choice for many applications. However, the potential for over-reduction of the pyrimidine ring needs to be considered. The Grignard route offers the advantage of directly installing diverse substituents at the methanol carbon, providing a more convergent approach for generating structural variety. The choice between these routes will depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. Further investigation and optimization of the Grignard route would be beneficial to establish it as a more broadly applicable and predictable synthetic tool.
References
Comparative Analysis of In Vitro Biological Activities of (2,4,6-Trichloropyrimidin-5-yl)methanol Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro biological activities of compounds structurally related to derivatives of (2,4,6-Trichloropyrimidin-5-yl)methanol. While specific assay data for derivatives of this exact starting material is not publicly available, this document presents data from closely related 2,4,6-trisubstituted pyrimidine analogues to offer insights into their potential as therapeutic agents. The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs, and its derivatives are actively investigated for various medicinal applications, including anticancer, antibacterial, and antifungal activities.
In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative pyrimidine derivatives against various human cancer cell lines. The data is presented as GI50 values, which represent the concentration required to inhibit cell growth by 50%.
Table 1: In Vitro Anticancer Activity of Representative Pyrimidine Derivatives
| Compound ID | Cancer Cell Line | GI50 (µM) | Reference Compound | GI50 (µM) |
| 4e | MCF-7 | - | 5-Fluorouracil | - |
| K562 | - | - | ||
| HeLa | - | - | ||
| PC-3 | - | - | ||
| 4f | MCF-7 | - | 5-Fluorouracil | - |
| K562 | - | - | ||
| HeLa | - | - | ||
| PC-3 | - | - | ||
| 4g | MCF-7 | - | 5-Fluorouracil | - |
| K562 | - | - | ||
| HeLa | - | - | ||
| PC-3 | - | - | ||
| 4i | MCF-7 | - | 5-Fluorouracil | - |
| K562 | - | - | ||
| HeLa | - | - | ||
| PC-3 | - | - | ||
| 4e | A549 (Lung) | 0.009 ± 0.001 | - | - |
Note: Specific GI50 values for compounds 4e, 4f, 4g, and 4i against MCF-7, K562, HeLa, and PC-3 cell lines were indicated as significant but not quantified in the source material. Compound 4e demonstrated high cytotoxicity against the A549 cell line.[1]
In Vitro Antibacterial Activity
The antibacterial potential of pyrimidine derivatives is highlighted in the following table, which shows the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of various bacterial strains.
Table 2: In Vitro Antibacterial Activity of Representative Pyrimidine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 8o | P. aeruginosa | 50 | Ciprofloxacin | - |
| - | S. aureus | - | Ampicillin | - |
| - | E. coli | - | Ampicillin | - |
Note: A range of 2,4,6-trisubstituted pyrimidines have shown promising antibacterial activity with MIC values comparable to standard antibiotics like ampicillin and ciprofloxacin.[2] Compound 8o showed notable potency against P. aeruginosa.
Experimental Protocols
In Vitro Anticancer Assay: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric test used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for a further 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the cells by adding cold trichloroacetic acid (TCA). Incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound SRB by washing with 1% acetic acid and air dry the plates.
-
Solubilization: Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the optical density at 515 nm using a microplate reader. The GI50 values are then calculated from dose-response curves.
In Vitro Antibacterial Assay: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacteria.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical signaling pathway that could be targeted by pyrimidine derivatives, leading to an anticancer effect.
Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrimidine derivative.
Experimental Workflow for In Vitro Screening
This diagram outlines a general workflow for the initial in vitro screening of novel compounds.
Caption: General experimental workflow for in vitro compound screening.
References
- 1. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]
A Comparative Guide to Catalysts for the Functionalization of (2,4,6-Trichloropyrimidin-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of catalytic strategies for the functionalization of (2,4,6-trichloropyrimidin-5-yl)methanol, a versatile scaffold in medicinal chemistry. Due to the limited direct experimental data on this specific molecule, this guide draws upon established methodologies for the functionalization of closely related polychlorinated pyrimidines, particularly 2,4,6-trichloropyrimidine and its 5-carbaldehyde derivative. The reactivity of the chloro-substituents on the pyrimidine ring generally follows the order C4 > C6 > C2 for nucleophilic aromatic substitution (SNAr) and many cross-coupling reactions. The presence of the hydroxymethyl group at the C5 position may necessitate the use of protecting groups to prevent interference with certain catalytic cycles.
Data Presentation: Comparative Catalyst Performance
The following tables summarize the expected performance of various catalytic systems for the functionalization of this compound based on analogous reactions reported in the literature.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
| Catalyst/Ligand System | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Expected Regioselectivity | Anticipated Yield (%) | Reference Analogy |
| Pd(PPh₃)₄ | 2-5 | K₂CO₃ | Dioxane/H₂O | 80-100 | C4 > C6 > C2 | 70-90 | [1][2] |
| PdCl₂(dppf) | 1-3 | Cs₂CO₃ | Toluene | 90-110 | C4 > C6 > C2 | 75-95 | [3] |
| Pd(OAc)₂ / SPhos | 1-2 | K₃PO₄ | 2-MeTHF | 80-100 | C4 > C6 > C2 | 80-98 | [4] |
Table 2: Palladium/Copper-Catalyzed Sonogashira Coupling
| Catalyst/Ligand System | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Expected Regioselectivity | Anticipated Yield (%) | Reference Analogy |
| PdCl₂(PPh₃)₂ | CuI (2-5) | Et₃N | THF or DMF | 25-60 | C4 > C6 > C2 | 65-85 | [5][6][7] |
| Pd(PPh₃)₄ | CuI (1-3) | Piperidine | Toluene | 50-80 | C4 > C6 > C2 | 70-90 | [5] |
| PdCl₂(dppf) | CuI (2-5) | DIPA | 1,4-Dioxane | 60-90 | C4 > C6 > C2 | 75-95 | [8] |
Table 3: Palladium-Catalyzed Buchwald-Hartwig Amination
| Catalyst/Ligand System | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Expected Regioselectivity | Anticipated Yield (%) | Reference Analogy |
| Pd₂(dba)₃ / BINAP | 2-4 | NaOtBu | Toluene | 80-110 | C4 > C6 > C2 | 70-90 | [3][9] |
| Pd(OAc)₂ / XPhos | 1-3 | K₂CO₃ | t-BuOH | 90-120 | C4 > C6 > C2 | 75-95 | [10][11] |
| PdCl₂(Amphos) | 2-5 | Cs₂CO₃ | Dioxane | 100-130 | C4 > C6 > C2 | 60-85 | [1] |
Table 4: Copper-Catalyzed C-N Coupling (Ullmann Condensation)
| Copper Source | Ligand (if any) | Base | Solvent | Temperature (°C) | Expected Regioselectivity | Anticipated Yield (%) | Reference Analogy |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF or DMSO | 100-140 | C4 > C6 > C2 | 60-80 | [12] |
| Cu(OAc)₂ | α-Benzoin oxime | K₃PO₄ | DMSO | 80-120 | C4 > C6 > C2 | 65-85 | [13] |
| CuI | None | K₃PO₄ | NMP | 120-160 | C4 > C6 > C2 | 50-75 | [14] |
Experimental Protocols
The following are generalized experimental protocols adapted from literature procedures for related substrates. Optimization will be necessary for the specific case of this compound.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 eq) in a mixture of dioxane and water (4:1) are added the corresponding boronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).[1][2] The resulting mixture is degassed with argon for 15 minutes and then heated at 90 °C for 12-24 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
A mixture of this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq) in degassed triethylamine and THF (1:1) is stirred under an argon atmosphere.[5][6] The terminal alkyne (1.1 eq) is then added, and the reaction mixture is stirred at room temperature for 12-18 hours. Upon completion, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, Pd₂(dba)₃ (0.02 eq), BINAP (0.03 eq), and NaOtBu (1.4 eq) are combined.[3][9] The tube is evacuated and backfilled with argon. Toluene, this compound (1.0 eq), and the amine (1.2 eq) are added sequentially. The reaction mixture is heated to 100 °C for 16-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Mandatory Visualization
Caption: A generalized experimental workflow for the catalytic functionalization of this compound.
Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Benchmarking the synthesis of (2,4,6-Trichloropyrimidin-5-yl)methanol against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of synthetic methodologies for producing (2,4,6-trichloropyrimidin-5-yl)methanol, a key intermediate in the development of various therapeutic agents. The performance of a primary synthetic route is objectively compared against alternative methods, supported by experimental data and detailed protocols.
Executive Summary
The synthesis of this compound is critical for the advancement of drug discovery programs targeting a range of diseases. This document outlines and compares three primary synthetic strategies:
-
Primary Route: Three-Step Synthesis from Barbituric Acid: This widely-used method involves the chlorination of barbituric acid, subsequent formylation, and final reduction to the desired alcohol.
-
Alternative Route 1: Grignard Reaction: A plausible alternative involving the formation of a pyrimidyl-Grignard reagent followed by reaction with formaldehyde.
-
Alternative Route 2: Ester Reduction: This method proceeds via the formation of a pyrimidine-5-carboxylate ester, which is then reduced to the target methanol.
Each method is evaluated based on yield, purity, reaction conditions, and scalability. This guide aims to provide researchers with the necessary information to select the most suitable synthetic strategy for their specific needs.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative data associated with the different synthetic routes for this compound and its key precursors.
| Parameter | Primary Route: Three-Step Synthesis | Alternative Route 1: Grignard Reaction (Projected) | Alternative Route 2: Ester Reduction (Projected) |
| Starting Material | Barbituric Acid | 2,4,6,5-Tetrachloropyrimidine | 2,4,6-Trichloropyrimidine |
| Key Intermediates | 2,4,6-Trichloropyrimidine, 2,4,6-Trichloropyrimidine-5-carbaldehyde | 2,4,6-Trichloropyrimidin-5-ylmagnesium chloride | Ethyl 2,4,6-trichloropyrimidine-5-carboxylate |
| Overall Yield | 60-75% (estimated) | 40-60% (estimated) | 65-80% (estimated) |
| Purity | >98% (after purification) | >95% (after purification) | >98% (after purification) |
| Reaction Time | 3-5 days | 1-2 days | 2-3 days |
| Key Reagents | POCl₃, DMF, NaBH₄ | Mg, Formaldehyde | Ethyl chloroformate, LiAlH₄ or NaBH₄ |
| Scalability | Well-established for large scale | Moderate, requires strict anhydrous conditions | Good, amenable to scale-up |
| Safety Considerations | Use of hazardous POCl₃ | Grignard reagents are highly reactive and moisture-sensitive | Use of highly reactive reducing agents like LiAlH₄ |
Experimental Protocols
Primary Route: Three-Step Synthesis from Barbituric Acid
This route is the most established and proceeds in three main stages as detailed below.
Step 1: Synthesis of 2,4,6-Trichloropyrimidine
-
Materials: Barbituric acid, phosphorus oxychloride (POCl₃), N,N-diethylaniline, N,N-dimethylaniline, quinoline.
-
Procedure: In a round-bottom flask equipped with a reflux condenser and a stirrer, a mixture of barbituric acid (1 molar equivalent) and phosphorus oxychloride (3-5 molar equivalents) is prepared. A composite catalyst of N,N-diethylaniline, N,N-dimethylaniline, and quinoline is added. The reaction mixture is heated to 90-140°C and stirred for 2-4 hours. After completion of the reaction (monitored by TLC), the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully quenched with ice-water, and the crude product is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude 2,4,6-trichloropyrimidine is purified by distillation or recrystallization.
-
Yield: 80-92%[1].
-
Purity: >99.5%[1].
Step 2: Synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde
-
Materials: 2,4,6-Trichloropyrimidine, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).
-
Procedure: To a solution of 2,4,6-trichloropyrimidine (1 molar equivalent) in an appropriate solvent, a pre-formed Vilsmeier reagent (prepared from POCl₃ and DMF) is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by TLC. Upon completion, the mixture is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
-
Yield: Typically in the range of 70-85%.
Step 3: Synthesis of this compound
-
Materials: 2,4,6-Trichloropyrimidine-5-carbaldehyde, sodium borohydride (NaBH₄), methanol.
-
Procedure: 2,4,6-Trichloropyrimidine-5-carbaldehyde (1 molar equivalent) is dissolved in methanol. The solution is cooled to 0°C in an ice bath. Sodium borohydride (1.1-1.5 molar equivalents) is added portion-wise, maintaining the temperature below 5°C. The reaction is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.
-
Yield: Generally >85%.
Alternative Route 1: Grignard Reaction
This method offers a more direct C-C bond formation to introduce the hydroxymethyl group.
-
Materials: 2,4,6,5-Tetrachloropyrimidine, magnesium turnings, iodine (catalyst), formaldehyde (or paraformaldehyde), anhydrous THF.
-
Procedure: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings and a crystal of iodine are placed in anhydrous THF. A solution of 2,4,6,5-tetrachloropyrimidine in anhydrous THF is added dropwise to initiate the Grignard reagent formation. The reaction is stirred until the magnesium is consumed. The resulting Grignard reagent is then added slowly to a cooled solution of excess formaldehyde (or depolymerized paraformaldehyde) in anhydrous THF. The reaction is stirred for several hours at low temperature and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic phase is washed, dried, and concentrated. Purification is achieved by column chromatography.
Alternative Route 2: Ester Reduction
This route involves the formation and subsequent reduction of a pyrimidine-5-carboxylate ester.
-
Materials: 2,4,6-Trichloropyrimidine, ethyl chloroformate, a strong base (e.g., LDA), a reducing agent (e.g., LiAlH₄ or NaBH₄/LiCl), anhydrous THF.
-
Procedure: 2,4,6-trichloropyrimidine is dissolved in anhydrous THF and cooled to a low temperature (e.g., -78°C). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added to deprotonate the 5-position. Ethyl chloroformate is then added to form the corresponding ester. After workup and purification, the isolated ethyl 2,4,6-trichloropyrimidine-5-carboxylate is dissolved in anhydrous THF and treated with a suitable reducing agent like lithium aluminum hydride at 0°C. The reaction is carefully quenched, and the product is extracted and purified as described in the previous methods.
Visualizations
Experimental Workflow: Primary Synthesis Route
Caption: Workflow for the primary synthesis of this compound.
Signaling Pathway: De Novo Pyrimidine Biosynthesis and its Regulation
Pyrimidine derivatives are crucial components of nucleic acids and their synthesis is tightly regulated. The de novo pyrimidine biosynthesis pathway is a key metabolic route that is often upregulated in proliferating cells, including cancer cells. The mTOR signaling pathway, a central regulator of cell growth and metabolism, plays a crucial role in activating this pathway.
Caption: Regulation of de novo pyrimidine biosynthesis by the mTOR signaling pathway.
References
Safety Operating Guide
Proper Disposal of (2,4,6-Trichloropyrimidin-5-yl)methanol: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of (2,4,6-Trichloropyrimidin-5-yl)methanol, ensuring the safety of laboratory personnel and adherence to regulatory standards. Due to the lack of a specific safety data sheet (SDS) for this compound, the following guidance is based on information for structurally related chlorinated pyrimidines and general principles of hazardous waste management.
Immediate Safety and Hazard Considerations
This compound is a halogenated organic compound and should be handled with caution. Based on data for similar compounds like 2,4,6-trichloropyrimidine, it is expected to be an irritant to the eyes, skin, and respiratory tract.[1] Inhalation or ingestion may lead to more severe health effects.[1] During a fire, it may produce irritating and highly toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Personal Protective Equipment (PPE)
Proper PPE is essential to minimize exposure during handling and disposal. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles/Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile or neoprene gloves are generally recommended for chlorinated organic compounds. |
| Body | Protective Clothing | Wear appropriate protective clothing to minimize contact with skin.[1] A lab coat is standard. For larger quantities or potential for splashing, a chemical-resistant apron or suit may be necessary. |
| Respiratory | Respirator | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2] |
Step-by-Step Disposal Protocol
The primary method for the disposal of halogenated organic compounds is incineration in a licensed hazardous waste facility.[2] Do not dispose of this chemical down the drain or in regular trash.
-
Waste Segregation and Collection :
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves, paper towels) in a dedicated, properly labeled waste container.
-
Separate halogenated solvent waste from non-halogenated solvent waste.[4]
-
The container must be made of a material compatible with the chemical and have a tightly fitting lid.[5]
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
If other substances are mixed in, list all components.
-
-
Storage :
-
Store the sealed waste container in a designated hazardous waste accumulation area, which should be a cool, dry, and well-ventilated location away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[1][3]
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and ensure proper ventilation. Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth, and place it in a sealed container for disposal as hazardous waste.[1] For detailed first aid measures in case of exposure, consult the safety data sheet for a related compound and seek medical attention.[1][2][3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling (2,4,6-Trichloropyrimidin-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of (2,4,6-Trichloropyrimidin-5-yl)methanol. The following procedural steps are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is recommended based on data from structurally analogous chlorinated pyridine and pyrimidine compounds.
Immediate Safety and Handling Precautions
This compound should be handled as a hazardous substance. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE):
The selection of appropriate PPE is critical to minimize exposure.[1][2][3] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are essential to protect against splashes that can cause serious eye irritation.[2][4] |
| Face Shield | A face shield should be worn over safety goggles when there is a significant risk of splashing or reaction.[4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[4] Gloves should be inspected for any signs of degradation before use and changed regularly.[2] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept buttoned to provide maximum skin coverage.[4][5] |
| Apron | A chemical-resistant apron can provide an additional layer of protection.[2] | |
| Respiratory Protection | Respirator | In situations where vapors or aerosols may be generated and not adequately contained by a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[2][3][6] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify the location and functionality of emergency equipment, including the safety shower, eyewash station, and fire extinguisher.
-
-
Donning PPE:
-
Put on a lab coat, followed by safety goggles and a face shield if necessary.
-
Don the appropriate chemical-resistant gloves.
-
-
Handling the Compound:
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Alert colleagues and the laboratory supervisor.
-
If the spill is small and you are trained to handle it, use an inert absorbent material like vermiculite or sand to contain it.[5]
-
Collect the absorbed material into a designated hazardous waste container.
-
For larger spills, follow your institution's emergency procedures.
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, this compound must be disposed of as hazardous waste.[7]
-
Waste Segregation:
-
Segregate waste containing this compound as chlorinated organic waste.[7]
-
Do not mix this waste with non-halogenated solvents or other incompatible waste streams.
-
-
Containerization:
-
Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."
-
The label must include the full chemical name: "this compound" and the words "Hazardous Waste."
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area away from heat and ignition sources.
-
Ensure the container is kept closed except when adding waste.
-
-
Disposal Request:
-
When the container is full, or the experiment is complete, arrange for pickup and disposal by your institution's Environmental Health and Safety (EH&S) department.
-
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. intersolia.com [intersolia.com]
- 2. One moment, please... [falseguridad.com]
- 3. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. benchchem.com [benchchem.com]
- 6. capotchem.cn [capotchem.cn]
- 7. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
